Tert-butyl 2-chloropyridine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUSSPQEUANTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376247 | |
| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295349-62-1 | |
| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)
Executive Summary
Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it features a pyridine core substituted with a chlorine atom at the C2 position and a tert-butyl ester moiety at the C4 position.
This scaffold serves as a bifunctional pharmacophore precursor :
-
The C2-Chlorine acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
). -
The C4-tert-butyl ester functions as an acid-labile "masked" carboxylic acid, offering orthogonal protection stability against the basic conditions typically required for C2 functionalization.
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]
Chemical Profile & Identification
| Property | Data |
| Chemical Name | Tert-butyl 2-chloropyridine-4-carboxylate |
| CAS Number | 295349-62-1 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Appearance | White to pale yellow solid (low melting point) or oil |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| pKa (Calculated) | ~2.3 (Pyridine N) |
| LogP | ~2.4 - 2.7 (Lipophilic) |
| Precursor | 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8) |
Synthetic Pathways[2][3][4]
The synthesis of CAS 295349-62-1 typically proceeds from commercially available 2-chloropyridine-4-carboxylic acid . Direct esterification with tert-butanol is challenging due to steric bulk; therefore, activation of the carboxylic acid is required.
Method A: The Acid Chloride Route (Scale-Up Preferred)
This method is robust for multi-gram synthesis but requires moisture-free conditions.
-
Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
, 2.0 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases and the solid dissolves. -
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride. -
Esterification: Dissolve the residue in dry DCM. Cool to 0°C. Add a solution of tert-butanol (1.5 eq) and Triethylamine (
, 2.5 eq) dropwise. -
Workup: Stir at room temperature for 12 hours. Wash with saturated
and brine. Dry over and concentrate.
Method B: The Boc-Anhydride Route (Mild Conditions)
Ideal for small-scale lab synthesis to avoid acidic byproducts.
-
Reagents: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in tert-butanol (solvent/reagent).
-
Coupling: Add Di-tert-butyl dicarbonate (
, 2.0 eq) and DMAP (0.2 eq). -
Reaction: Stir at 40°C for 12–24 hours. The
activates the acid, which is then trapped by the excess tert-butanol. -
Purification: Evaporate solvent and purify via silica gel chromatography (Hexanes/EtOAc).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of Tert-butyl 2-chloropyridine-4-carboxylate via the Acid Chloride pathway.
Reactivity & Applications in Drug Discovery[1][5]
The strategic value of CAS 295349-62-1 lies in its orthogonal reactivity . The electron-withdrawing ester group at C4 activates the C2-chlorine towards nucleophilic attack, while the bulky tert-butyl group prevents unwanted attack at the carbonyl center during basic coupling reactions.
C2-Functionalization (The "Handle")
The C2-chloro position is a prime candidate for:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids using Pd catalysts (e.g.,
, ).-
Conditions:
, , Dioxane/Water, 80°C. -
Outcome: The tert-butyl ester remains intact, unlike methyl esters which may hydrolyze.
-
-
Nucleophilic Aromatic Substitution (
): Reaction with primary/secondary amines.-
Conditions: Amine, DIPEA, DMSO, 100°C.
-
Mechanism:[2] The 4-ester group pulls electron density, lowering the LUMO energy at C2.
-
C4-Deprotection (The "Mask")
Once the C2 position is functionalized, the C4 ester can be hydrolyzed to the free carboxylic acid for further elaboration (e.g., amide coupling).
-
Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Selectivity: This acidic cleavage leaves other base-sensitive groups (like nitriles or other esters) intact.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal functionalization logic. C2 is modified under basic/neutral conditions; C4 is modified under acidic conditions.
Safety & Handling Protocols
While specific toxicological data for this intermediate is limited, it should be handled as a standard halogenated pyridine derivative.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762480, Tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
-
Boukachabia, M., et al. (2025). "Condensation of carboxylic acids with amines using the Boc2O/DMAP system."[2] Organic & Biomolecular Chemistry. (Validates Boc2O activation mechanism).
-
Mkhalid, I., et al. (2014). "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II)."[4] Asian Journal of Chemistry. (Validates Suzuki coupling on chloropyridines).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Solubility of Tert-butyl 2-chloropyridine-4-carboxylate
Section 1: Introduction and Strategic Importance
Tert-butyl 2-chloropyridine-4-carboxylate (CAS No. 295349-62-1, Molecular Weight: 213.66 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its substituted pyridine core is a common scaffold in pharmacologically active agents. Understanding and accurately quantifying the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility in synthesis, informs reaction conditions, and, most importantly, influences the developability of any subsequent drug candidate.
Poor aqueous solubility is a primary driver of late-stage failures in the pharmaceutical pipeline, leading to challenges in formulation, low bioavailability, and unpredictable clinical outcomes.[5] Therefore, a robust characterization of the solubility profile of key intermediates like tert-butyl 2-chloropyridine-4-carboxylate is a foundational step in any drug development program. This guide provides both the theoretical grounding and a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility.
Section 2: The Theoretical Framework of Solubility
To accurately measure solubility, one must first understand the principles governing the dissolution process. The solubility of a compound is a measure of the maximum amount of that substance that can dissolve in a specific solvent at a given temperature to form a saturated solution in equilibrium with the undissolved solid.[6]
The "Like Dissolves Like" Principle in Action
The molecular structure of tert-butyl 2-chloropyridine-4-carboxylate—featuring a moderately polar chloropyridine ring and a nonpolar tert-butyl ester group—governs its solubility behavior. Following the principle of "like dissolves like," the compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, ether, and toluene.[7] These solvents are capable of forming favorable van der Waals and dipole-dipole interactions with the solute. Conversely, its solubility in water is low.[7] The large, nonpolar tert-butyl group and the overall low polarity of the molecule make it difficult to disrupt the strong hydrogen-bonding network of water, resulting in poor solvation.[7]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In pharmaceutical sciences, solubility data can be categorized into two types: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.[8][9] While fast, this method can often overestimate the true solubility as it can lead to the formation of supersaturated, metastable solutions.[6][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[6][8] This "shake-flask" method is considered the gold standard for its accuracy and is essential for pre-formulation and regulatory filings.[10]
Causality in Experimental Choice: For a definitive characterization intended for drug development, determining the thermodynamic solubility is paramount. It represents the true physical limit of dissolution and provides the most reliable data for modeling bioavailability and developing stable formulations. The protocol detailed in this guide is therefore focused on this gold-standard approach.
Section 3: Qualitative Solubility Profile
While precise quantitative data for tert-butyl 2-chloropyridine-4-carboxylate is not widely published, its general solubility characteristics are known from supplier technical data. The following table summarizes this information. The subsequent sections of this guide provide a comprehensive protocol to determine the precise quantitative values.
| Solvent Type | Examples | Reported Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low[7] | The molecule's low polarity and inability to form strong hydrogen bonds prevent it from effectively integrating into the water structure. |
| Non-polar Organic | Toluene, Ether | Good[7] | Favorable van der Waals interactions between the non-polar solvent and the tert-butyl and aromatic components of the solute. |
| Polar Aprotic | Dichloromethane, Chloroform | Good[7] | The moderate polarity of the solvent can interact effectively with the dipole moment of the chloropyridine ring. |
| Polar Protic | Ethanol, Methanol | Expected to be Soluble | The alcohol can act as both a hydrogen bond donor and acceptor and has a non-polar alkyl chain, allowing for favorable interactions with different parts of the molecule. |
Section 4: A Validated Protocol for Thermodynamic Solubility Determination
This section provides a self-validating, step-by-step protocol for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate using the definitive shake-flask method coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
Part A: The Shake-Flask Method for Achieving Equilibrium
This procedure ensures that the solvent becomes fully saturated with the compound, reaching a true thermodynamic equilibrium.
Materials and Equipment:
-
Tert-butyl 2-chloropyridine-4-carboxylate (solid, >97% purity)
-
Solvent of choice (e.g., pH 7.4 PBS, Methanol, Acetonitrile)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Spatula
Step-by-Step Protocol:
-
Prepare Vials: Label two glass vials for each solvent to be tested (measurements should always be performed in at least duplicate for reproducibility).
-
Add Compound: Tare the balance and carefully add approximately 2-5 mg of the solid compound directly into each vial. The key is to add an amount that is visibly in excess of what will dissolve.
-
Expert Insight: Adding a significant excess ensures that even after saturation is reached, a solid phase remains, which is the definition of an equilibrium system.[6]
-
-
Add Solvent: Accurately pipette 1.0 mL of the desired pre-equilibrated solvent (at 25°C) into each vial.
-
Seal and Shake: Tightly cap the vials. Place them securely on an orbital shaker set to 200-300 rpm and a constant temperature of 25°C.
-
Rationale: This provides consistent agitation to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process.
-
-
Equilibrate: Allow the vials to shake for a full 24 hours.
-
Causality: A 24-hour period is a widely accepted standard to ensure that slow dissolution kinetics or transformations between different solid forms (polymorphs) do not lead to an underestimation of the true thermodynamic solubility.[8] Some protocols may extend this to 48 hours to be certain.
-
-
Visual Confirmation: After 24 hours, visually inspect each vial. There must be undissolved solid material at the bottom. If all the solid has dissolved, the experiment is invalid for that sample, and it must be repeated with a greater initial amount of compound.
Part B: Separation of Saturated Solution from Excess Solid
To analyze the concentration of the dissolved compound, the saturated supernatant must be completely separated from any remaining solid particles.
Materials and Equipment:
-
Centrifuge
-
1 mL syringes
-
0.45 µm PTFE syringe filters
-
Clean HPLC vials with caps
Step-by-Step Protocol:
-
Stop Agitation: Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.
-
Centrifugation: Place the vials in a centrifuge and spin at 10,000 x g for 15 minutes.
-
Expert Insight: Centrifugation pellets the majority of the excess solid, reducing the burden on the subsequent filtration step and minimizing the risk of the filter clogging or leaching extractables.
-
-
Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.45 µm PTFE syringe filter to the syringe.
-
Rationale: A PTFE filter is chosen for its broad chemical compatibility with most organic solvents and aqueous buffers. The 0.45 µm pore size is standard for removing fine particulates that could interfere with HPLC analysis.
-
-
Collect Sample: Discard the first 100-200 µL of filtrate (to saturate any binding sites on the filter membrane) and then dispense the remaining saturated solution directly into a clean, labeled HPLC vial. Cap immediately.
Part C: Quantitative Analysis by Reverse-Phase HPLC-UV
This procedure uses a calibrated HPLC system to precisely measure the concentration of the compound in the filtered saturated solution.
Materials and Equipment:
-
HPLC system with UV/Vis or Diode-Array Detector (DAD)
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA)
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Prepare Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid. Degas the solution before use.
-
Rationale: A C18 column is a workhorse for moderately polar compounds. The ACN/Water mixture provides good separation power, and the formic acid helps to ensure sharp peak shapes by protonating any basic sites on the compound or column.
-
-
Prepare Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in Acetonitrile to create a 1 mg/mL stock solution.
-
Prepare Calibration Standards: Perform a serial dilution of the stock solution with the mobile phase to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, and 1 µg/mL).
-
Set Up HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: Set the detector to acquire data across a range (e.g., 200-400 nm). The quantification wavelength should be set at the absorbance maximum (λmax) for the compound, which for a pyridine ring is typically around 260-275 nm.[11][12]
-
-
Run Analysis:
-
First, inject the calibration standards from lowest to highest concentration.
-
Next, inject the filtered samples from Part B. It may be necessary to dilute the samples with mobile phase if the concentration is expected to be above the highest calibration standard.
-
-
Calculate Solubility:
-
Generate a calibration curve by plotting the peak area from the UV chromatogram versus the known concentration of each standard. The curve should be linear with an R² value > 0.995.
-
Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration (x) of the compound in your saturated samples based on their measured peak areas (y).
-
Adjust for any dilutions made to the sample. The resulting value is the thermodynamic solubility in µg/mL or mg/mL.
-
Section 5: Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the entire solubility determination process, from initial preparation to the final quantitative result.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 6: Conclusion and Application
This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate. By adhering to the principles of equilibrium solubility and employing precise analytical techniques like HPLC, researchers can generate high-quality, trustworthy data. This data is fundamental for guiding decisions in synthetic route optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of success for new chemical entities derived from this versatile building block.
References
-
Pipzine Chemicals. tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]
-
Capot Chemical Co., Ltd. MSDS of tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]
-
Wikipedia. Pyridine. [Online] Available at: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Online] Available at: [Link]
-
NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Online] Available at: [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Online] Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]
-
PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Online] Available at: [Link]
-
SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Online] Available at: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online] Available at: [Link]
-
ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Online] Available at: [Link]
-
Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization.... [Online] Available at: [Link]
-
ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Online] Available at: [Link]
-
Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Online] Available at: [Link]
-
Solubility of Things. Pyridine. [Online] Available at: [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Online] Available at: [Link]
-
ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Online] Available at: [Link]
-
PubChem. 4-(tert-Butyl)-2-chloropyridine. [Online] Available at: [Link]
-
INDOFINE Chemical Company. tert-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]
-
Molbase. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]
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- 4. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE | CAS 295349-62-1 [matrix-fine-chemicals.com]
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Navigating the Synthesis and Safety of Tert-butyl 2-chloropyridine-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tert-butyl 2-chloropyridine-4-carboxylate in Medicinal Chemistry
Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic building block in modern drug discovery and development. Its strategic importance lies in the versatile reactivity of the substituted pyridine ring, which allows for the construction of complex molecular architectures found in a variety of therapeutic agents. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the tert-butyl ester at the 4-position serves as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a site for further chemical modification. This combination of features makes it a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of tert-butyl 2-chloropyridine-4-carboxylate, as well as a detailed experimental protocol for its synthesis. The information presented herein is intended to empower researchers to work with this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. Below is a summary of the key properties of tert-butyl 2-chloropyridine-4-carboxylate.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |
| Stability | Stable under recommended storage conditions. Sensitive to heat, moisture, and light. | [2][3] |
Hazard Identification and Risk Assessment
While specific toxicological data for tert-butyl 2-chloropyridine-4-carboxylate is not extensively documented, the hazards can be inferred from the known risks associated with structurally similar chloropyridine derivatives.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred)
-
Skin Irritation (Category 2) : May cause skin irritation.[4]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]
Routes of Exposure:
-
Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Skin Contact: Direct contact may cause skin irritation, redness, and itching.
-
Eye Contact: Contact with eyes can cause serious irritation and potential damage.
-
Ingestion: Ingestion may cause gastrointestinal irritation.
Causality of Hazards: The reactivity of the chloropyridine ring system is a key contributor to its hazardous properties. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring makes the compound susceptible to nucleophilic attack, which can also occur with biological macromolecules, leading to irritation and potential toxicity.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with tert-butyl 2-chloropyridine-4-carboxylate. The following engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[5]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Latex gloves are not recommended.[5]
-
Protective Clothing: A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing such as an apron or coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The compound is sensitive to moisture and light, so storage in a desiccator and in an amber or opaque container is recommended.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Labeling: All containers must be clearly labeled with the full chemical name, date received, and any relevant hazard warnings.
Disposal
-
Waste Characterization: All waste containing tert-butyl 2-chloropyridine-4-carboxylate must be treated as hazardous waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for incineration by a licensed disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, and pipette tips, that come into contact with the compound should be disposed of as hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
-
Small Spills: For small spills, carefully absorb the material with an inert absorbent material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Experimental Protocol: Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate
The following protocol is a representative method for the synthesis of tert-butyl 2-chloropyridine-4-carboxylate via the esterification of 2-chloropyridine-4-carboxylic acid. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Reaction Scheme:
2-chloropyridine-4-carboxylic acid + di-tert-butyl dicarbonate → tert-butyl 2-chloropyridine-4-carboxylate
Materials and Reagents:
-
2-chloropyridine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 equivalents). The addition of Boc anhydride may cause some effervescence (release of carbon dioxide).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-chloropyridine-4-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as water can react with the Boc anhydride and compete with the desired esterification reaction.
-
DMAP as a Catalyst: 4-Dimethylaminopyridine is a highly effective acylation catalyst that accelerates the reaction between the carboxylic acid and Boc anhydride.
-
Aqueous Workup: The washes with saturated sodium bicarbonate solution are to remove any unreacted 2-chloropyridine-4-carboxylic acid and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.
Conclusion
Tert-butyl 2-chloropyridine-4-carboxylate is a valuable and versatile building block in pharmaceutical research. While it presents manageable hazards, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for its responsible use. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and continue to leverage its potential in the development of new and innovative medicines. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are best served by a cautious and informed approach, especially when comprehensive toxicological data is not yet available.
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An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-chloropyridine-4-carboxylate
Introduction: A Versatile Building Block in Modern Drug Discovery
Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic intermediate increasingly utilized in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique molecular architecture, featuring a substituted pyridine ring, a labile tert-butyl ester, and a reactive chlorine atom, offers medicinal chemists a versatile scaffold for structural elaboration. However, the very features that make this compound an attractive synthetic building block also render it susceptible to various degradation pathways.[1] A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice, but a critical prerequisite for ensuring the quality, reproducibility, and safety of downstream processes and, ultimately, the final drug product.
This guide provides an in-depth technical overview of the stability and optimal storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. We will delve into the chemical causality behind its degradation, propose scientifically grounded protocols for its handling and stability assessment, and offer field-proven insights to aid researchers, scientists, and drug development professionals in maintaining the integrity of this vital chemical intermediate.
I. Physicochemical Properties and Inherent Stability Considerations
Tert-butyl 2-chloropyridine-4-carboxylate is typically a solid at room temperature, exhibiting low solubility in water but good solubility in common organic solvents such as dichloromethane.[1][2] The molecule's stability is intrinsically linked to the chemical properties of its functional groups: the 2-chloro-substituted pyridine ring and the tert-butyl carboxylate ester.
| Property | Value/Description | Source |
| Chemical Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Appearance | Typically a solid | [1][2] |
| Solubility in Water | Low | [1][2] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |
The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom makes the pyridine ring susceptible to nucleophilic substitution. The tert-butyl ester, while generally more stable to basic hydrolysis than other simple alkyl esters due to steric hindrance, is highly susceptible to acid-catalyzed hydrolysis.[3]
II. Key Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways is fundamental to designing effective storage and handling protocols. Based on the compound's structure and data from related molecules, we can anticipate three primary modes of degradation: hydrolysis, photodegradation, and thermal decomposition.
A. Hydrolytic Degradation
Hydrolysis represents a significant stability concern for tert-butyl 2-chloropyridine-4-carboxylate. The ester linkage is the primary site of hydrolytic attack.
-
Acid-Catalyzed Hydrolysis: The tert-butyl ester is particularly labile under acidic conditions. The reaction proceeds via a unimolecular mechanism (AAL1) involving protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. This pathway is generally rapid and can lead to the formation of 2-chloropyridine-4-carboxylic acid and tert-butanol. The low pH of an aqueous solution can be sufficient to catalyze this degradation over time.[4]
-
Base-Catalyzed Hydrolysis: While tert-butyl esters are known to be relatively resistant to basic hydrolysis due to the steric bulk of the tert-butyl group, degradation can still occur, albeit at a slower rate than acid-catalyzed hydrolysis.[3] Under strongly basic conditions, nucleophilic attack by hydroxide ions on the carbonyl carbon can lead to the formation of the corresponding carboxylate salt.
B. Photodegradation
Chlorinated pyridines are known to be susceptible to photodegradation.[5] Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. This underscores the critical importance of protecting the compound from light.[1]
C. Thermal Decomposition
Elevated temperatures can promote the degradation of tert-butyl 2-chloropyridine-4-carboxylate.[1] The thermal decomposition of carboxylic acid esters can proceed through various mechanisms, including decarboxylation and cleavage of the ester bond.[6][7] For this specific molecule, thermal stress could potentially lead to the elimination of isobutylene and the formation of 2-chloropyridine-4-carboxylic acid.
Caption: Proposed primary degradation pathways for tert-butyl 2-chloropyridine-4-carboxylate.
III. Recommended Storage and Handling Protocols
Based on the inherent stability characteristics of tert-butyl 2-chloropyridine-4-carboxylate, the following storage and handling protocols are recommended to ensure its long-term integrity:
-
Temperature: Store in a cool, well-ventilated area.[1] Refrigeration is recommended for long-term storage. Avoid exposure to high temperatures to prevent thermal decomposition.[1]
-
Light: The compound should be stored in light-resistant containers to prevent photodegradation.[1] Amber glass bottles or opaque containers are suitable.
-
Moisture and Atmosphere: Store in a dry environment, as moisture can lead to hydrolysis.[1] The use of desiccants is advisable. Containers should be tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[8]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative and moisture-driven degradation.
-
Chemical Incompatibility: Avoid storage in proximity to strong acids, bases, and oxidizing agents to prevent accelerated degradation.[1]
IV. Experimental Workflow for Stability Assessment: A Self-Validating System
A robust stability assessment program is crucial for defining the shelf-life and appropriate storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. A forced degradation study is an essential component of this program, designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13]
Caption: Experimental workflow for a forced degradation study.
A. Proposed Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
-
Preparation of Stock Solution: Prepare a stock solution of tert-butyl 2-chloropyridine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Expose the solid residue to a dry heat of 80°C for a specified period.
-
At each time point, reconstitute the residue in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (and the solid material) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
B. Proposed Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential impurities.[11][17]
-
Chromatographic System:
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating the nonpolar parent compound from potentially more polar degradants.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient allows for the elution of a wider range of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound (a photodiode array detector is highly recommended to assess peak purity).
-
Column Temperature: 30°C.
-
-
Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
V. Conclusion: Ensuring Quality Through Scientific Rigor
The stability of tert-butyl 2-chloropyridine-4-carboxylate is a critical parameter that directly impacts its utility in research and drug development. While inherently susceptible to hydrolysis, photodegradation, and thermal decomposition, these liabilities can be effectively managed through the implementation of scientifically sound storage and handling protocols. A comprehensive understanding of the compound's degradation pathways, coupled with the development and validation of a robust stability-indicating analytical method, forms a self-validating system that ensures the quality and reliability of this important synthetic intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with chemical instability and confidently advance their scientific endeavors.
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Strategic Utilization of Tert-butyl 2-chloropyridine-4-carboxylate: A Modular Scaffold for Drug Discovery
The following technical guide details the strategic application, synthetic utility, and experimental handling of Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1).
Executive Summary & Chemical Profile
Tert-butyl 2-chloropyridine-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional orthogonality : it possesses an electrophilic handle at the C2 position (chlorine) and a masked nucleophilic/hydrogen-bonding handle at the C4 position (protected carboxylate).
Unlike simple chloropyridines, the C4-ester moiety electronically activates the ring, facilitating nucleophilic attacks at C2 that would otherwise be sluggish. Simultaneously, the bulky tert-butyl group provides steric protection against unwanted nucleophilic attack at the carbonyl carbon, allowing for chemoselective transformations elsewhere on the molecule.
Chemical Identity
| Property | Specification |
| CAS Number | 295349-62-1 |
| IUPAC Name | tert-butyl 2-chloropyridine-4-carboxylate |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; insoluble in water |
| Key Features | Acid-labile protecting group; Activated C2-Cl bond |
Synthetic Utility: The "Why" and "How"
The core utility of this molecule is its ability to serve as a linchpin in Late-Stage Diversification (LSD) strategies. It allows researchers to construct complex libraries by modifying the C2 position while keeping the C4 position inert (protected), or vice versa.
Electronic Activation (The Mechanistic Edge)
A standard 2-chloropyridine is relatively electron-rich compared to pyrimidines, making SNAr (Nucleophilic Aromatic Substitution) difficult without harsh conditions.
-
The Advantage: The carboxylate at C4 is an Electron-Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the ring, significantly lowering the energy barrier for nucleophilic attack at C2.
-
Result: SNAr reactions with amines can often proceed at moderate temperatures (60–80°C) without requiring palladium catalysts, unlike unsubstituted 2-chloropyridine.
Orthogonality Map
The following diagram illustrates the divergent reactivity pathways available from this single intermediate.
Figure 1: Divergent synthetic pathways. The scaffold allows selective functionalization at C2 (Green paths) or C4 (Red/Yellow paths).
Applications in Medicinal Chemistry
This scaffold is ubiquitous in the synthesis of bioactive molecules, particularly in oncology and immunology.
Kinase Inhibitors (VEGFR / c-Met / BTK)
Many kinase inhibitors feature a "Head-Linker-Tail" architecture.
-
The Role: The pyridine ring acts as the central linker.
-
C2 Substitution: Often linked to an aryl or heteroaryl "tail" that occupies the hydrophobic pocket of the kinase.
-
C4 Substitution: The carboxylate is converted to an amide (carboxamide) which forms critical hydrogen bonds with the hinge region of the kinase (e.g., residues like Cys919 in VEGFR2).
-
Example Class: Analogs of Sorafenib or Regorafenib often utilize pyridine-4-carboxamide cores to maintain potency while altering solubility.
Agrochemicals
The 2-chloropyridine-4-carboxylic acid core is a precursor for pyridine-based herbicides (e.g., auxinic herbicides like picloram analogs). The tert-butyl ester allows for lipophilic formulation testing before final hydrolysis to the active acid form.
Experimental Protocols
Note: These protocols are generalized from verified methodologies for this specific scaffold class. Always perform a safety risk assessment.
Protocol A: Suzuki-Miyaura Coupling at C2
Objective: To attach an aryl group at the 2-position while preserving the tert-butyl ester.
-
Reagents:
-
Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Charge a reaction vial with the pyridine ester, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed solvent.
-
Heat to 80–90°C for 4–12 hours. (Monitor by LCMS).
-
Note: The bulky tert-butyl group is stable under these basic conditions.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: SNAr Amination at C2
Objective: To introduce an amine (e.g., morpholine, piperazine) at the 2-position.
-
Reagents:
-
Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]
-
Amine (1.5–2.0 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: DMSO or NMP (for difficult amines) or Acetonitrile (for reactive amines).
-
-
Procedure:
-
Dissolve the pyridine ester in the solvent.
-
Add the amine and base.[2]
-
Heat to 60–100°C .
-
Critical Insight: If the reaction is slow, adding a catalytic amount of KF (Potassium Fluoride) can accelerate the reaction by stabilizing the Meisenheimer complex, or switch to Buchwald conditions if the amine is sterically hindered.
-
Protocol C: Deprotection of tert-Butyl Ester
Objective: To reveal the carboxylic acid for amide coupling.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate in DCM (0.1 M).
-
Add TFA (10–20 equivalents or 1:1 v/v ratio with DCM).
-
Stir at Room Temperature for 1–3 hours.
-
Monitor by TLC (Acid will be very polar) or LCMS (Mass -56 Da).
-
Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.
-
Decision Matrix: Selecting the Right Route
When designing a synthesis using this scaffold, use the following logic flow to maximize yield and minimize side reactions.
Figure 2: Strategic decision matrix for library synthesis.
References
-
Sigma-Aldrich. Tert-butyl 2-chloropyridine-4-carboxylate Product Sheet.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57345981 (4-tert-Butyl-2-chloropyridine isomer comparison).
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids (Analogous chemistry for activated heteroaryl chlorides). Journal of Combinatorial Chemistry.
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or S_NAr in Green Solvents?
-
ChemicalBook. 2-Chloropyridine-4-carboxylic acid tert-butyl ester Properties and Synthesis.
Sources
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- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Tert-butyl 2-chloropyridine-4-carboxylate
Abstract & Strategic Importance
The Suzuki-Miyaura cross-coupling of tert-butyl 2-chloropyridine-4-carboxylate presents a unique set of challenges and opportunities in medicinal chemistry. This scaffold acts as a critical isostere for benzoic acid derivatives, offering improved metabolic stability and solubility profiles.
However, the substrate combines two conflicting electronic features:
-
Activation: The electron-withdrawing tert-butyl ester at C4 significantly lowers the LUMO energy of the pyridine ring, activating the C2–Cl bond for oxidative addition.
-
Deactivation (Catalyst Poisoning): The pyridine nitrogen possesses a localized lone pair capable of displacing phosphine ligands on Palladium (Pd), leading to the formation of inactive [Pd(Pyridine)2L2] complexes.
This guide provides a field-proven protocol that circumvents catalyst poisoning through the use of bulky, electron-rich phosphine ligands and controlled basicity, ensuring high turnover frequencies (TOF) and suppressing ester hydrolysis.
Mechanistic Insight & Ligand Selection
To achieve a self-validating, reproducible reaction, one must understand the failure modes. The standard catalytic cycle is modified by the specific nature of the chloropyridine substrate.
The "Gold Standard" Ligand Systems
For this specific substrate, standard triphenylphosphine (
-
System A (Robust/General): Pd(dppf)Cl2·DCM. The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen.
-
System B (High-Reactivity): Pd2(dba)3 + XPhos. The Buchwald ligand (XPhos) provides extreme steric bulk, preventing N-coordination while its electron-rich nature accelerates the oxidative addition into the C–Cl bond.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning if non-bulky ligands are used.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)
Recommended for coupling with simple aryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 227 mg)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and Pd catalyst.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M
solution. -
Reaction: Heat the block to 80–90 °C . Vigorous stirring is essential for the biphasic mixture.
-
Monitoring: Check by TLC or LCMS after 2 hours. Full conversion is typically observed within 4–6 hours.
-
Checkpoint: The product is usually more non-polar than the starting material.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over
. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Performance" Protocol (XPhos Pd G3)
Recommended for sterically hindered boronic acids or if Method A stalls.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%) (Or generate in situ: Pd2(dba)3 + XPhos 1:2 ratio)
-
Base: K3PO4 (3.0 equiv, solid)
-
Solvent: Toluene / Water (10:1 ratio)
Procedure:
-
Charge solids (Substrate, Boronate, Base, Catalyst) into a vial.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water mixture.
-
Heat to 100 °C for 2–4 hours.
-
Note: The use of anhydrous phosphate base and toluene often suppresses hydrolytic side reactions better than carbonate/dioxane.
Data Summary & Optimization Matrix
The following table summarizes the impact of variable changes on the reaction outcome for this specific scaffold.
| Variable | Condition | Outcome | Recommendation |
| Base | Good general reactivity.[1] | Standard | |
| Higher solubility, faster rate. | Use for difficult substrates.[1] | ||
| High Risk. Causes ester hydrolysis. | AVOID | ||
| Solvent | Dioxane/H2O | Excellent solubility for polar intermediates. | Standard |
| DMF | High temps possible, but workup is difficult. | Use only if necessary. | |
| Ligand | Slow conversion; catalyst death. | Not Recommended | |
| dppf | Robust, air-stable precatalyst. | Primary Choice | |
| XPhos | Excellent for steric bulk/low loading. | High Performance |
Troubleshooting & Stability Notes
Stability of the tert-Butyl Ester
The tert-butyl group is acid-labile.
-
During Reaction: The basic Suzuki conditions are safe.
-
During Workup: Avoid strong acid washes (e.g., 1M HCl) to remove pyridine byproducts. If neutralization is needed, use saturated
or buffer to pH 6–7. -
TLC Monitoring: If a baseline spot appears, it is likely the carboxylic acid (hydrolysis product).
Protocol Decision Tree
Figure 2: Workflow for selecting and optimizing reaction conditions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Ligands and Catalysts. Link
Sources
Application Note: Palladium-Catalyzed Functionalization of Tert-butyl 2-chloropyridine-4-carboxylate
Executive Summary
Tert-butyl 2-chloropyridine-4-carboxylate serves as a high-value "linchpin" scaffold in medicinal chemistry. Its structural duality—a highly reactive electrophile at the C2 position and a robust, acid-labile masking group at C4—allows for orthogonal functionalization strategies.
This guide provides validated protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. Unlike generic pyridine protocols, these methods are optimized to mitigate catalyst poisoning inherent to azines and preserve the bulky tert-butyl ester under basic coupling conditions.
Key Chemical Properties
| Property | Specification | Impact on Catalysis |
| Electrophilicity | High (C2-Cl) | The electron-deficient pyridine ring, further activated by the C4-ester, facilitates rapid Oxidative Addition (OA). |
| Sterics | Moderate (C4-tBu) | The bulky ester is distal to the reaction site (C2), minimizing steric hindrance during Transmetallation. |
| Coordination | Pyridyl Nitrogen | Potential to displace phosphine ligands ( |
| Stability | Base-Stable / Acid-Labile | Compatible with carbonate bases ( |
Mechanistic Insight: The "Assisted" Oxidative Addition
The success of Pd-catalyzed reactions with this substrate relies on exploiting its electronic deficiency.
-
Activation: The inductive withdrawal of the nitrogen atom (
-withdrawing) combined with the resonance withdrawal of the C4-carboxylate lowers the LUMO energy of the C2–Cl bond. -
Oxidative Addition (OA): Electron-rich Pd(0) species (e.g.,
) undergo OA into the C2–Cl bond significantly faster than with chlorobenzene analogs. -
The Trap: The pyridyl nitrogen can chelate Pd(II) intermediates, forming stable "off-cycle" resting states.
-
Solution: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos ,
) that sterically prevent N-coordination and drive the catalytic cycle forward.
-
Visualization: Catalytic Cycle & Poisoning Prevention
Figure 1: Catalytic cycle highlighting the risk of N-coordination (red path) and the necessity of bulky ligands.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Introduction of aryl/heteroaryl groups at C2.
Rationale: The tert-butyl ester is stable to weak bases. We utilize
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Setup: Charge a reaction vial with the chloropyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add
(5 mol%) quickly under positive inert gas pressure. -
Solvent: Add degassed Dioxane/Water mixture (concentration ~0.1 M).
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Monitoring: TLC (UV 254 nm) or LCMS. The starting chloride usually elutes faster than the biaryl product.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
.[1]-
Caution: Do not use acidic washes (e.g., 1M HCl) as this may hydrolyze the tert-butyl ester.
-
Protocol B: Buchwald-Hartwig Amination (C–N Bond)
Target: Synthesis of 2-aminopyridines (common kinase inhibitor motif).
Rationale: Pyridyl chlorides are excellent substrates. BrettPhos or Xantphos are required to prevent catalyst poisoning by the product amine or the pyridine nitrogen.
Reagents:
-
Substrate: 1.0 equiv
-
Amine (1° or 2°): 1.2 equiv
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2-5 mol%) -
Base:
(2.0 equiv)-
Note: Avoid NaOtBu if possible to prevent potential transesterification, though t-butyl esters are generally resistant.
is the safer, milder alternative.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step:
-
Pre-complexation (if using separate ligand): In a vial, mix
and Xantphos in the solvent and stir at RT for 5 mins until the solution turns clear/orange. -
Addition: Add the chloropyridine substrate, amine, and
. -
Reaction: Seal and heat to 100 °C for 12–18 hours.
-
Note: If the amine is volatile, use a microwave reactor (120 °C, 30-60 mins).
-
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify via flash chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Target: Introduction of alkyne linkers.
Reagents:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.2 equiv
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base:
(3.0 equiv) or Diisopropylamine. -
Solvent: DMF or THF (degassed).
Step-by-Step:
-
Mix: Combine substrate, catalyst, and CuI in a dry vial.
-
Degas: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to this reaction (homocoupling of alkyne).
-
Inject: Add degassed solvent, base, and alkyne via syringe.
-
Reaction: Stir at RT to 60 °C .
-
Observation: Reaction mixture often turns dark brown/black.
-
-
Workup: Dilute with ether, wash with
(sat. aq) to chelate copper.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to bulky ligands (XPhos, BrettPhos) or increase temperature. |
| Ester Hydrolysis | Base too strong / Wet solvent | Switch from Hydroxide bases to Carbonates ( |
| Protodehalogenation | Avoid isopropanol/alcoholic solvents. Use dry Dioxane or Toluene. | |
| Homocoupling (Alkyne) | Oxygen presence | Rigorous degassing (Freeze-Pump-Thaw) for Sonogashira. |
Decision Tree for Ligand Selection
Figure 2: Ligand and catalyst selection guide based on reaction type and substrate complexity.
References
-
Synthesis of 2-substituted pyridines: J. Comb. Chem.2003 , 5, 267-272.[2] Link (Demonstrates Suzuki coupling on chloropyrimidines/pyridines using Pd/P(t-Bu)3).[2]
-
Buchwald-Hartwig General Conditions: Org. Lett.2008 , 10, 4109.[3] Link (High efficiency amination of heteroaryl halides).
-
Catalyst Poisoning in Pyridines: Chem. Sci.2011 , 2, 27. Link (Mechanistic studies on N-containing heterocycles).
-
Base Sensitivity of Esters: J. Org. Chem.2007 , 72, 4067.[4] Link (Use of fluoride/carbonate bases for sensitive substrates).
-
Molecule Data: PubChem CID 522839586.[5] Link (Physical properties and safety data).
Sources
- 1. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate
Executive Summary
Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1) is a critical scaffold in the synthesis of pyridine-based pharmacophores. Its tert-butyl ester group serves as an acid-labile protecting group, orthogonal to base-labile methyl/ethyl esters, allowing for precise regioselective functionalization.
This guide details two validated protocols for the large-scale synthesis of this intermediate starting from 2-chloropyridine-4-carboxylic acid (2-chloroisonicotinic acid).
-
Protocol A (The Thionyl Chloride Route): Optimized for cost-efficiency and multi-kilogram manufacturing.
-
Protocol B (The Boc Anhydride Route): Optimized for operational simplicity, high purity, and kilo-lab execution without corrosive acid chlorides.
Retrosynthetic Analysis & Route Selection
The synthesis hinges on the efficient esterification of the electron-deficient pyridine carboxylic acid. The steric bulk of the tert-butyl group precludes standard Fischer esterification.
Strategic Disconnection (Graphviz Diagram)
Figure 1: Retrosynthetic disconnection showing the two primary pathways: Acid Chloride activation (Route A) and Boc-Anhydride activation (Route B).
Route Comparison Matrix
| Feature | Protocol A: Acid Chloride (SOCl₂) | Protocol B: Boc Anhydride (Boc₂O) |
| Scale Suitability | >10 kg (Manufacturing) | 100 g - 5 kg (Kilo-Lab) |
| Reagent Cost | Low (SOCl₂ is cheap) | High (Boc₂O is expensive) |
| Atom Economy | High | Moderate (CO₂ & t-BuOH byproduct) |
| Safety Profile | High Hazard: Corrosive, SO₂/HCl gas evolution | Moderate Hazard: CO₂ evolution (pressure) |
| Purification | Distillation or Crystallization required | Often filtration/wash only |
| Purity Profile | Risk of hydrolysis impurities | Typically >98% crude purity |
Protocol A: Industrial Scale (Acid Chloride Route)
Rationale: This method utilizes thionyl chloride to generate the reactive acid chloride. While 2-chloropyridine-4-carbonyl chloride is prone to hydrolysis, it is stable enough for immediate reaction with tert-butanol.
Materials
-
Precursor: 2-Chloropyridine-4-carboxylic acid (1.0 equiv)
-
Activator: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)
-
Nucleophile: tert-Butanol (anhydrous) (1.5 - 2.0 equiv)
-
Base: Pyridine or Triethylamine (2.5 equiv)
-
Solvent: Toluene (Reaction solvent) and DCM (Workup)
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Charge a glass-lined reactor with 2-chloropyridine-4-carboxylic acid and Toluene (5 vol).
-
Add SOCl₂ (3.0 equiv) dropwise at room temperature.
-
CRITICAL: Heat to reflux (approx. 110°C) for 3–5 hours. Monitor gas evolution (SO₂/HCl).
-
Endpoint: Clear solution indicates conversion to acid chloride.
-
Distillation: Distill off excess SOCl₂ and Toluene under reduced pressure. Re-dissolve the residue in fresh anhydrous Toluene (5 vol).
-
-
Esterification:
-
In a separate vessel, prepare a solution of tert-Butanol (1.5 equiv) and Pyridine (2.5 equiv) in Toluene (2 vol). Cool to 0–5°C.
-
Addition: Slowly add the Acid Chloride/Toluene solution to the alcohol mixture over 1 hour, maintaining internal temperature <10°C. Exothermic reaction.
-
Allow the mixture to warm to 20–25°C and stir for 12 hours.
-
-
Workup & Isolation:
-
Quench with water (5 vol). Separate phases.
-
Wash organic phase with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove unreacted acid), and finally Brine.
-
Dry over MgSO₄, filter, and concentrate.[1]
-
Purification: Recrystallize from Hexane/EtOAc or distill if liquid (bp ~115°C @ 1 mmHg).
-
Protocol B: High-Purity Scale (Boc Anhydride Route)
Rationale: This "Steglich-type" esterification uses Di-tert-butyl dicarbonate (Boc₂O) as both the activating agent and the source of the tert-butyl group. It is exceptionally mild and avoids corrosive thionyl chloride.
Materials
-
Precursor: 2-Chloropyridine-4-carboxylic acid (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.3 equiv)
-
Solvent: tert-Butanol (solvent/reagent) or THF
Step-by-Step Methodology
-
Reaction Setup:
-
Charge reactor with 2-chloropyridine-4-carboxylic acid (1.0 equiv).
-
Add solvent (tert-Butanol or THF, 10 vol).
-
Add DMAP (0.15 equiv). Stir to suspend.
-
-
Reagent Addition:
-
Add Boc₂O (2.0 equiv) portion-wise or as a solution in THF.
-
Safety Note: Significant CO₂ evolution will occur. Ensure reactor venting is open and not prone to clogging.
-
Heat the mixture to 40–50°C. Stir for 12–24 hours.
-
-
Mechanism Check:
-
The reaction proceeds via a mixed anhydride intermediate, which is then attacked by tert-butanol (or the tert-butoxide generated from Boc₂O decomposition) to release CO₂ and the ester.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc.
-
Wash with 10% Citric Acid (removes DMAP), Sat. NaHCO₃, and Brine.
-
Concentrate to yield the product.
-
Process Safety & Critical Control Points (CCP)
Thermal Hazards & Off-Gassing
Both routes involve significant gas evolution.
-
Protocol A: Releases SO₂ and HCl. Scrubbers (NaOH trap) are mandatory.
-
Protocol B: Releases CO₂. On a large scale (e.g., >1 kg), the volume of gas can pressurize the vessel if not vented properly. Calculate the theoretical gas volume (1 mole SM = 1 mole CO₂) and size the vent lines accordingly.
Stability of Intermediates
-
2-Chloropyridine-4-carbonyl chloride (Route A): Sensitive to moisture. Hydrolyzes back to the acid if the toluene is wet. Ensure KF < 0.05% for solvents.
Workflow Diagram
Figure 2: Operational workflow comparing the unit operations of both protocols.
Quality Control & Specifications
Compound: tert-butyl 2-chloropyridine-4-carboxylate CAS: 295349-62-1 MW: 213.66 g/mol [2][3]
| Test | Specification | Method |
| Appearance | White to off-white solid (or colorless oil if supercooled) | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O gradient |
| Identity (NMR) | Conforms to structure | 1H NMR (CDCl3) |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvent | Toluene < 890 ppm | GC-HS |
Key NMR Signals (CDCl₃, 400 MHz):
-
δ 8.52 (d, J = 5.1 Hz, 1H, Py-H6)
-
δ 7.85 (s, 1H, Py-H3)
-
δ 7.76 (dd, J = 5.1, 1.4 Hz, 1H, Py-H5)
-
δ 1.59 (s, 9H, t-Butyl)
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Hydrolysis of acid chloride | Ensure Toluene is anhydrous. Minimize exposure to air during transfer.[4] |
| Low Yield (Route A) | Incomplete formation of acid chloride | Increase SOCl₂ equivalents or reflux time. Check SO₂ evolution. |
| Solid Precipitate (Route A) | Pyridinium salts | This is normal during the addition of base. Ensure efficient mechanical stirring. |
| Pressure Buildup (Route B) | Rapid CO₂ release | Add Boc₂O slowly as a solution. Do not seal the reactor tight. |
| Impurity: Free Acid | Incomplete esterification | Wash organic layer thoroughly with Sat. NaHCO₃ to remove unreacted acid. |
References
-
ChemicalBook. (2025).[1] 4-Chloropyridine-2-carboxylic acid tert-butyl ester Properties and Synthesis. Retrieved from
-
Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Beilstein J. Org. Chem. Retrieved from
-
Organic Syntheses. (1940). tert-BUTYL CHLORIDE.[4][5][6] Org. Synth. 1940, 20,[7] 21. Retrieved from
-
ResearchGate. (2011). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57345981, 4-(tert-Butyl)-2-chloropyridine. Retrieved from [5]
Sources
- 1. 4-Chloropyridine-2-carboxylic acid tert-butyl ester | 220000-86-2 [chemicalbook.com]
- 2. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE | CAS 295349-62-1 [matrix-fine-chemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. capotchem.cn [capotchem.cn]
- 5. 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]
Application and Protocol for the Purification of Tert-butyl 2-chloropyridine-4-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the purification of tert-butyl 2-chloropyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. This document provides an in-depth explanation of the principles behind the separation, a step-by-step protocol for practical execution, and expert insights into potential challenges and troubleshooting. The described method is designed to effectively remove common impurities, particularly the starting material, 2-chloropyridine-4-carboxylic acid, ensuring high purity of the final product critical for subsequent synthetic transformations and drug development pipelines.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Tert-butyl 2-chloropyridine-4-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for targeted therapeutics.[1] The purity of this intermediate is paramount, as residual impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts in downstream applications. Column chromatography is a powerful and widely adopted technique for the purification of organic compounds, offering a reliable means to achieve the high degree of purity required in the pharmaceutical industry. This application note provides a detailed protocol for the purification of tert-butyl 2-chloropyridine-4-carboxylate, ensuring a final product that meets the stringent quality standards for drug discovery and development.
Principles of Separation: Exploiting Polarity Differences
The successful purification of tert-butyl 2-chloropyridine-4-carboxylate by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent system).
-
Stationary Phase: Silica gel is a polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar or moderately polar solvent system is used to carry the mixture through the column.
-
Separation Mechanism: Compounds in the mixture will interact with the stationary phase to varying degrees based on their polarity.
-
Highly Polar Impurities: The primary impurity anticipated from the synthesis is the starting material, 2-chloropyridine-4-carboxylic acid. Due to its carboxylic acid moiety, this compound is significantly more polar than the desired ester product. It will therefore adsorb more strongly to the silica gel and move down the column at a slower rate.
-
Target Compound: Tert-butyl 2-chloropyridine-4-carboxylate, being an ester, is less polar than the corresponding carboxylic acid. It will have a weaker interaction with the silica gel and will be eluted from the column more quickly by the mobile phase.
-
Non-Polar Impurities: Any non-polar byproducts will have minimal interaction with the silica gel and will elute very quickly.
-
The choice of the mobile phase is critical for achieving optimal separation. A solvent system with the appropriate polarity will allow for a clear separation between the desired product and its impurities. For pyridine-containing compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective choice.[2]
Pre-Chromatography Workflow: Setting the Stage for Success
Before commencing the column chromatography, it is essential to perform preliminary analysis and preparation.
Caption: Pre-chromatography workflow diagram.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.
Protocol:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined ratio of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).
-
Analyze the Results: The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots. The target compound should have an Rf (retention factor) value of approximately 0.2-0.4 for optimal separation on a column.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Separation from Impurities | Recommendation |
| 9:1 | ~0.1 | Poor | Too non-polar |
| 8:2 | ~0.3 | Good | Optimal Starting Point |
| 7:3 | ~0.5 | Fair | Potentially too polar |
Detailed Protocol for Column Chromatography Purification
Materials and Reagents
-
Crude tert-butyl 2-chloropyridine-4-carboxylate
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Tert-butyl 2-chloropyridine-4-carboxylate may cause skin and eye irritation.[3] Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Column Preparation
Caption: Column packing and equilibration workflow.
-
Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material to be purified (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Slurry Packing:
-
In a beaker, weigh the appropriate amount of silica gel.
-
Add the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate) to the silica gel to form a slurry.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica bed to settle. Crucially, do not let the top of the silica bed run dry at any point during the chromatography process.
-
Sample Loading
-
Dissolve the Crude Product: Dissolve the crude tert-butyl 2-chloropyridine-4-carboxylate in a minimal amount of a relatively non-polar solvent in which it is soluble, such as dichloromethane.[4] Using a minimal volume is key to achieving a narrow band at the start of the chromatography.
-
Adsorb onto Silica (Dry Loading - Recommended):
-
Add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading (Alternative):
-
Carefully pipette the concentrated solution of the crude product directly onto the top of the silica bed.
-
Elution and Fraction Collection
-
Begin Elution: Start the elution with the low-polarity solvent system determined by TLC (e.g., 8:2 hexane:ethyl acetate).
-
Gradient Elution (if necessary): If the product is slow to elute, the polarity of the mobile phase can be gradually increased. For example, after collecting several fractions with the initial solvent system, the composition can be changed to 7:3 hexane:ethyl acetate.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor Elution by TLC: Periodically spot the collected fractions on a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.
| Elution Stage | Solvent System (Hexane:Ethyl Acetate) | Expected Compound Eluting |
| Initial Fractions | 8:2 | Non-polar impurities |
| Middle Fractions | 8:2 | Tert-butyl 2-chloropyridine-4-carboxylate |
| Later Fractions | 7:3 (or higher polarity) | 2-chloropyridine-4-carboxylic acid and other polar impurities |
Post-Chromatography Work-up
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product Analysis: Analyze the purified product by NMR, LC-MS, or other appropriate analytical techniques to confirm its identity and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. Consider a shallower gradient. |
| Column overloading. | Use a larger column with more silica gel. | |
| Cracking of the silica bed. | Ensure the column is packed evenly and never allowed to run dry. | |
| Product Elutes with Impurities | Co-elution due to similar polarities. | Try a different solvent system (e.g., dichloromethane/methanol). Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to potentially improve separation. |
| Product Does Not Elute | Solvent system is too non-polar. | Gradually increase the polarity of the eluent. |
| Streaking or Tailing on TLC/Column | Compound is interacting too strongly with the silica (common for pyridines). | Add a small percentage of a competitive base like triethylamine (e.g., 0.1-1%) to the eluent system to occupy the active sites on the silica gel. |
Conclusion
The purification of tert-butyl 2-chloropyridine-4-carboxylate by silica gel column chromatography is a highly effective method for obtaining material of high purity suitable for pharmaceutical research and development. By carefully optimizing the solvent system through preliminary TLC analysis and following the detailed protocol outlined in this application note, researchers can confidently and efficiently purify this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other pyridine derivatives and organic compounds, serving as a valuable resource for scientists in the field.
References
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(tert-Butyl)-2-chloropyridine. PubChem Compound Database. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Tert-butyl 2-chloropyridine-4-carboxylate
Introduction: The Versatility of Biaryl Pyridines in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced organic materials.[1] Among these, pyridine-containing biaryls are of particular interest due to their prevalence in numerous biologically active compounds and their ability to act as ligands in catalysis. Tert-butyl 2-chloropyridine-4-carboxylate serves as a highly valuable and versatile building block in the synthesis of these important compounds. The presence of a chlorine atom at the 2-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the tert-butyl ester at the 4-position acts as a robust protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions and can be readily removed post-coupling to yield the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of kinase inhibitors.[2]
This technical guide provides an in-depth exploration of the application of tert-butyl 2-chloropyridine-4-carboxylate in the synthesis of biaryl compounds, with a focus on palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols are presented, along with insights into the rationale behind experimental choices and troubleshooting strategies to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Core Principles: Navigating the Cross-Coupling Landscape
The synthesis of biaryl compounds from tert-butyl 2-chloropyridine-4-carboxylate predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of a specific methodology—Suzuki-Miyaura, Stille, or Buchwald-Hartwig—often depends on the desired final product, the availability of starting materials, and the functional group tolerance required.
The electron-deficient nature of the pyridine ring, further accentuated by the carboxylate group, can make the oxidative addition of the C-Cl bond to the palladium center challenging.[3] Consequently, the selection of an appropriate ligand is critical for the success of these transformations. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this key step in the catalytic cycle.[4]
The Role of the Tert-butyl Ester Protecting Group
The tert-butyl ester is an ideal protecting group for the carboxylic acid functionality in this context. Its steric bulk effectively shields the carboxyl group from nucleophilic attack under the basic conditions often employed in cross-coupling reactions.[5] Furthermore, it is stable to the reaction conditions of many palladium-catalyzed processes. Deprotection is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which minimizes side reactions on the biaryl core.[6][7]
Synthetic Methodologies and Protocols
This section details the application of tert-butyl 2-chloropyridine-4-carboxylate in three major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, owing to the commercial availability, stability, and low toxicity of boronic acids.[8][9] The reaction of tert-butyl 2-chloropyridine-4-carboxylate with various arylboronic acids provides a direct route to 2-aryl-pyridine-4-carboxylic acid tert-butyl esters.
-
Catalyst and Ligand Selection: For challenging substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[4] These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the reductive elimination step. Pre-catalysts, which are air-stable and well-defined, can improve reproducibility.
-
Base Selection: A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[8] For couplings with 2-chloropyridines, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases.[4]
-
Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used. Water can be beneficial for the transmetalation step.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: Work-up and Isolation Procedures for Tert-butyl 2-chloropyridine-4-carboxylate
This Application Note is designed for researchers and process chemists handling Tert-butyl 2-chloropyridine-4-carboxylate . It synthesizes field-proven isolation strategies with a focus on preserving the acid-sensitive tert-butyl ester moiety while effectively managing the reactivity of the 2-chloropyridine core.[1]
Executive Summary & Chemical Profile
Tert-butyl 2-chloropyridine-4-carboxylate is a high-value pharmacophore intermediate.[1] Its dual functionality—the electrophilic 2-chloro position (amenable to
Chemical Profile
| Property | Value / Characteristic | Implication for Work-up |
| Formula | MW: 213.66 g/mol | |
| Physical State | White to off-white solid | Crystallizable; amenable to precipitation.[1][2] |
| Solubility | High: DCM, EtOAc, THF, TolueneLow: Water, Hexanes | Standard aqueous extraction is highly effective. |
| Acid Stability | LOW (Cleaves at pH < 2) | CRITICAL: Avoid strong acid washes (HCl, TFA). |
| Base Stability | Moderate (Stable to dilute | Safe to use basic washes to remove starting acids. |
| LogP | ~2.5 - 3.0 | Partitions strongly into organic phase.[1] |
Critical Handling Parameters (The "Why" Behind the Protocol)
The Acid Sensitivity Trap
Unlike methyl or ethyl esters, the tert-butyl group cleaves via an
-
Risk: Standard work-up protocols often suggest 1M HCl washes to remove amine catalysts (like DMAP).[1] Do NOT use 1M HCl with this compound for extended periods.
-
Solution: Use 0.5M Citric Acid (briefly) or Aqueous
to remove pyridine-based impurities without compromising the ester.
The Emulsion Factor
The pyridine nitrogen can act as a surfactant headgroup under certain pH conditions, leading to emulsions during extraction.
-
Solution: Maintain ionic strength using saturated brine and avoid "rag layers" by filtering crude reaction mixtures through Celite® before phase separation.
Protocol A: Isolation from Esterification Reactions
Scenario: Synthesis of the title compound from 2-chloropyridine-4-carboxylic acid using
Workflow Diagram
Figure 1: Optimized isolation workflow for esterification products, highlighting the critical mild acid wash step.
Step-by-Step Methodology
-
Quench: Pour the reaction mixture into an equal volume of saturated aqueous
. Stir vigorously for 15 minutes. This neutralizes any residual acid chloride or coupling reagents. -
Extraction:
-
Impurity Removal (The DMAP Wash):
-
Option A (Preferred): Wash the organic layer with saturated aqueous
solution. The copper coordinates with DMAP/Pyridine, pulling it into the aqueous phase (turns blue). -
Option B: Wash quickly with 0.5M Citric Acid . Caution: Limit contact time to <5 minutes to prevent ester hydrolysis.
-
-
Neutralization & Drying: Wash with saturated
(to remove traces of citric acid), then saturated Brine. Dry over anhydrous . -
Concentration: Evaporate solvent under reduced pressure (
). -
Purification:
-
Crystallization: Dissolve in minimal hot EtOAc, add Hexanes until cloudy, cool to
. -
Chromatography: Silica gel; Eluent: 0-20% EtOAc in Hexanes.[1] (The ester moves quickly;
in 20% EtOAc).
-
Protocol B: Work-up from Suzuki-Miyaura Coupling
Scenario: Using Tert-butyl 2-chloropyridine-4-carboxylate as an electrophile to couple with an aryl boronic acid. Challenge: Removing Palladium (Pd) and Boronic acid byproducts without hydrolyzing the ester.
Workflow Diagram
Figure 2: Downstream processing for Suzuki coupling reactions involving the 2-chloropyridine scaffold.[1]
Step-by-Step Methodology
-
Filtration: Filter the crude reaction mixture through a pad of Celite® to remove precipitated Palladium. Rinse the pad with EtOAc.
-
Partition: Dilute the filtrate with EtOAc and water.
-
Base Wash: Wash the organic layer with 1M
or 1M NaOH .-
Reason: This ionizes unreacted boronic acids (
), forcing them into the aqueous layer.[1] -
Safety: The tert-butyl ester is relatively stable to dilute NaOH for the short duration of a wash, but
is safer.
-
-
Palladium Scavenging (Optional but Recommended):
-
Add N-Acetylcysteine (NAC) or a commercial Silica-thiol scavenger to the organic layer and stir for 30 mins.[1] Filter.
-
-
Final Wash: Wash with Brine, dry over
, and concentrate.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is an oil, expected solid | Residual solvent or impurities (e.g., t-BuOH).[1] | High-vacuum drying (>12h).[1] If persistent, sonicate with pentane to induce crystallization. |
| Low Yield | Hydrolysis of ester during work-up.[1] | Check pH of aqueous washes. Ensure no strong acids (pH < 2) were used. |
| Blue Aqueous Layer | Copper wash working (DMAP removal). | Continue washing with |
| Emulsion | Pyridine nitrogen acting as surfactant. | Add solid NaCl to the separatory funnel to saturate the aqueous phase. Filter through Celite. |
References
-
Synthesis of Tert-butyl Esters
-
Stability of Tert-butyl Esters
-
Suzuki Coupling on Chloropyridines
-
Compound Data & Safety
- Title: Tert-butyl 2-chloropyridine-4-carboxyl
- Source: PubChem (N
- Relevance: Physical properties (solubility, molecular weight) used to design extraction volumes.
-
URL:[Link]
Sources
- 1. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloropyridine-4-carboxylic acid tert-butyl ester | Quality Supplier & Manufacturer in China | Product Details, Specifications, Safety & Price [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Tert-butyl 2-chloropyridine-4-carboxylate in Heterocyclic Chemistry
Executive Summary & Strategic Rationale
Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 1256633-30-5) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile , allowing researchers to sequentially functionalize the pyridine ring with high chemoselectivity.
For the medicinal chemist, this molecule solves a specific problem: How to functionalize the 2-position of a pyridine ring while preserving a carboxylate handle at the 4-position without premature cyclization or hydrolysis.
The "Why" Behind the Molecule
-
Electronic Activation: The pyridine nitrogen and the electron-withdrawing ester at C4 synergistically activate the C2-chloride for Nucleophilic Aromatic Substitution (
) and oxidative addition (Pd-catalysis). -
Steric Protection: Unlike methyl or ethyl esters, the bulky tert-butyl group prevents unwanted nucleophilic attack at the carbonyl carbon during C2 modifications.
-
Late-Stage Solubility: The lipophilic tert-butyl group enhances solubility in non-polar organic solvents (DCM, Toluene) during early synthetic steps, facilitating easier purification before the final deprotection to the polar carboxylic acid.
Reactivity Landscape & Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic workflow showing the two primary functionalization pathways (C-N vs. C-C bond formation) followed by ester deprotection.
Protocol Module A: C-N Bond Formation ( )
The 2-chloro position is highly electrophilic. However, the choice of solvent and base is critical to prevent hydrolysis of the ester or competitive displacement by the solvent.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex. The electron-withdrawing tert-butyl ester at C4 lowers the LUMO energy of the pyridine ring, significantly accelerating the rate of nucleophilic attack at C2 compared to unsubstituted 2-chloropyridine [1].
Detailed Protocol
Objective: Synthesis of tert-butyl 2-(substituted-amino)pyridine-4-carboxylate.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 1.2 – 1.5 equiv
-
Base (DIPEA or
): 2.0 – 3.0 equiv -
Solvent: DMSO or NMP (Concentration: 0.2 M)
-
-
Procedure:
-
Step 1: Charge a reaction vial with tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv).
-
Step 2: Add anhydrous DMSO. Note: DMF can be used, but DMSO often accelerates
rates due to higher polarity. -
Step 3: Add the amine nucleophile followed by DIPEA.
-
Step 4: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The tert-butyl ester is stable at these temperatures under basic conditions. If you observe ester hydrolysis, ensure your DMSO is dry (
water).
-
-
Step 5 (Workup): Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO). Wash 1x with Brine. Dry over
.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the starting amine but more polar than the chloride.
-
Protocol Module B: C-C Bond Formation (Suzuki-Miyaura)
2-Chloropyridines are generally less reactive toward oxidative addition than 2-bromopyridines. Therefore, "ligand-accelerated" catalysis is required. Standard
Detailed Protocol
Objective: Synthesis of tert-butyl 2-arylpyridine-4-carboxylate.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Aryl Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(3–5 mol%) OR / XPhos. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (Concentration: 0.1 M)
-
-
Procedure:
-
Step 1: In a microwave vial or round-bottom flask, combine the chloropyridine substrate, boronic acid, and Pd-catalyst.
-
Step 2: Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen inhibition is a common failure mode here.
-
Step 3: Add degassed 1,4-Dioxane and aqueous
. -
Step 4: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).
-
Step 5 (Workup): Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Data: Catalyst Comparison for 2-Chloropyridine Coupling
| Catalyst System | Ligand Type | Conversion (2h, 100°C) | Comment |
| Monodentate | ~40% | Often requires 24h+; rapid catalyst death. | |
| Bidentate | >95% | Recommended standard. Robust. | |
| Bulky Phosphine | >98% | Best for sterically hindered boronic acids. |
Protocol Module C: Chemoselective Deprotection
The tert-butyl ester is acid-labile. The choice of acid depends on whether you need the salt form or the zwitterion for the next step.
Mechanism
The reaction proceeds via protonation of the carbonyl oxygen, followed by E1 elimination to release isobutylene gas and the carboxylic acid [3].
Detailed Protocol
Objective: Cleavage of t-butyl group to yield the free acid.
-
Method A: TFA (Standard)
-
Method B: HCl (For Salt Formation)
-
Dissolve substrate in minimal 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5–10 equiv).
-
Stir at RT or 40°C.
-
Workup: The product often precipitates as the HCl salt. Filter and wash with ether.
-
References
-
Schlosser, M., et al. "Halogen/Metal Permutations on Pyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502. Link
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 4th Edition, 2006. (Standard Reference for Ester Deprotection).
-
Wang, X., et al. "Synthesis of Pirtobrutinib and Intermediates." Technical Disclosure Commons, 2024.[3] Link
-
Wade, J. V., & Krueger, C. A. "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines."[4] Journal of Combinatorial Chemistry, vol. 5, no. 3, 2003, pp. 267-272.[4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of Tert-butyl 2-chloropyridine-4-carboxylate
Welcome to the technical support center for Tert-butyl 2-chloropyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent the unwanted hydrolysis of the tert-butyl ester group, ensuring the integrity of your experiments and the purity of your compound.
Introduction: The Challenge of Stability
Tert-butyl 2-chloropyridine-4-carboxylate is a key building block in medicinal chemistry, valued for its unique electronic and steric properties. However, the tert-butyl ester functional group is notoriously labile, particularly under acidic conditions, and is also susceptible to base-catalyzed hydrolysis. The presence of the pyridine ring introduces an additional layer of complexity, as the nitrogen atom can be protonated, potentially influencing the reactivity of the entire molecule.
This guide provides a comprehensive overview of the mechanisms of hydrolysis and practical, field-tested strategies to mitigate this common experimental pitfall. By understanding the "why" behind each procedural step, you can proactively design your experimental workflow to maximize the stability and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrolysis for Tert-butyl 2-chloropyridine-4-carboxylate?
A1: The hydrolysis of Tert-butyl 2-chloropyridine-4-carboxylate to 2-chloropyridine-4-carboxylic acid is primarily caused by two factors:
-
Acid-Catalyzed Hydrolysis: This is the most significant risk. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of the resulting tert-butyl carbocation makes this a favorable pathway. Trace amounts of acid in your reaction mixture, solvents, or on glassware can be sufficient to catalyze this degradation.
-
Moisture: Water is a necessary reactant for hydrolysis. The compound is sensitive to humidity, and exposure to atmospheric moisture during handling or storage can lead to degradation[1].
Q2: I've noticed a significant decrease in my product yield after aqueous workup. How can I confirm if hydrolysis is the culprit?
A2: You can confirm hydrolysis through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the carboxylic acid product, which will have a lower Rf value than your ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of your crude product, you will see the disappearance or diminished integration of the characteristic singlet for the tert-butyl group (usually around 1.6 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.
-
High-Performance Liquid Chromatography (HPLC): The hydrolyzed carboxylic acid will have a significantly shorter retention time on a reverse-phase column compared to the parent ester.
Q3: Can the silica gel used in column chromatography cause hydrolysis?
A3: Yes, standard silica gel is acidic and can certainly promote the hydrolysis of acid-sensitive compounds like tert-butyl esters. The longer your compound is on the column, the greater the risk of degradation.
Q4: How should I properly store Tert-butyl 2-chloropyridine-4-carboxylate to ensure its long-term stability?
A4: Proper storage is critical. The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, heat, and light[1]. For enhanced protection, especially for long-term storage, consider placing the sealed container inside a desiccator with a drying agent or in a glove box under an inert atmosphere[2].
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your experiments, use this guide to pinpoint the source of the problem and implement effective solutions.
Visualizing the Problem: The Hydrolysis Pathway
The acid-catalyzed hydrolysis of tert-butyl 2-chloropyridine-4-carboxylate proceeds through the AAL1 mechanism, which is favored due to the formation of the stable tertiary carbocation.
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Tert-butyl 2-chloropyridine-4-carboxylate
An advanced technical support resource for researchers, scientists, and drug development professionals.
Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions involving tert-butyl 2-chloropyridine-4-carboxylate. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to address the unique challenges presented by this electron-deficient heteroaryl chloride substrate. The pyridine nitrogen's ability to coordinate with the palladium center, coupled with the lower reactivity of the C-Cl bond, necessitates careful selection of catalysts and reaction conditions.[1][2]
This resource combines foundational mechanistic principles with practical, actionable protocols to empower you to overcome common hurdles and achieve high-yield, reproducible results.
Troubleshooting & Optimization Guide
This section addresses the most common issues encountered during the cross-coupling of tert-butyl 2-chloropyridine-4-carboxylate. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing targeted recommendations.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows minimal or no conversion. What are the primary factors to investigate?
A1: Low or no yield with an electron-deficient substrate like tert-butyl 2-chloropyridine-4-carboxylate typically points to one of four critical areas: catalyst activity, reaction conditions (base, solvent, temperature), reagent integrity, or the presence of atmospheric oxygen.
-
Catalyst System Inactivity: The primary challenge with 2-chloropyridines is the kinetically challenging oxidative addition step.[3] Your catalyst system may not be active enough.
-
Causality: The Pd(0) species is the active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond.[3] The pyridine nitrogen can also act as an inhibitor by coordinating to the palladium center.[1]
-
Recommendation: Switch to a more robust catalyst system. Modern precatalysts that readily generate a monoligated Pd(0) species are highly recommended.[4]
-
For Suzuki-Miyaura Coupling: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and stabilize the catalytic species.[5][6]
-
For Buchwald-Hartwig Amination: Ligands like Xantphos or Josiphos have shown high selectivity and reactivity for C-2 amination on dichloropyridines.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also powerful alternatives, particularly for C-C couplings.[8]
-
-
-
Ineffective Base: The base is critical for the transmetalation step (in Suzuki reactions) or amine deprotonation (in Buchwald-Hartwig aminations). Its strength and solubility are key.[5]
-
Causality: An inappropriate base can fail to facilitate the key catalytic step or may be too strong, leading to decomposition of starting materials or products, especially those with labile ester groups.
-
Recommendation: Screen a panel of bases. For Suzuki couplings, common effective bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.
-
-
Suboptimal Solvent and Temperature:
-
Causality: The solvent must solubilize the reactants and the base to a sufficient degree.[10] 2-Chloropyridines often require higher temperatures (80-120 °C) to facilitate oxidative addition.[5]
-
Recommendation: Aprotic polar solvents or solvent/water mixtures are generally effective. For Suzuki reactions, dioxane/water or toluene/water are common choices.[5][11] For anhydrous reactions like many Buchwald-Hartwig aminations, toluene or dioxane are preferred. If conversion is low, incrementally increase the temperature. Microwave irradiation can be a highly effective tool for accelerating these reactions.[5][12]
-
-
Oxygen Sensitivity & Reagent Purity:
-
Causality: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[4] Moisture can lead to protodeboronation of the boronic acid partner in Suzuki reactions.[13]
-
Recommendation: Ensure all reagents are pure and solvents are anhydrous and properly degassed.[14] The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) via several vacuum/backfill cycles before adding the catalyst.[4][15]
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield cross-coupling reactions.
Issue 2: Side Product Formation
Q2: My reaction is messy, with significant side products like homocoupling or dehalogenation. What causes this and how can I fix it?
A2: Side product formation is often a sign of an imbalanced catalytic cycle or competing reaction pathways.
-
Homocoupling of Boronic Acid (Suzuki Reaction):
-
Causality: This side reaction is typically caused by the presence of an oxidant, most commonly oxygen, which promotes the unwanted coupling of two boronic acid molecules.[4]
-
Recommendation: Improve the degassing procedure for your solvents and reaction mixture. Ensure a robust inert atmosphere is maintained throughout the entire reaction duration.[4][15]
-
-
Dehalogenation (Hydrodechlorination):
-
Causality: The aryl chloride is converted back to the corresponding pyridine derivative without the chlorine. This occurs when the oxidative addition intermediate reacts with a hydride source before the desired coupling step can take place.[13] Common hydride sources include solvent impurities or the breakdown of reagents.
-
Recommendation: Use high-purity, anhydrous solvents. If using an alcohol or water as a co-solvent, ensure it is of high quality. Screening different bases can also mitigate this, as some bases may promote hydride formation more than others.
-
-
Protodeboronation (Suzuki Reaction):
-
Causality: The boronic acid reacts with a proton source (often water) and is converted back to its corresponding arene, effectively removing it from the catalytic cycle.[13] This is a common issue with heteroaryl boronic acids.
-
Recommendation: Minimize water content in the reaction unless it is intentionally used as a co-solvent. If protodeboronation is severe, consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester.[13]
-
Frequently Asked Questions (FAQs)
Q: Which type of palladium source is best: Pd(0) or Pd(II)? A: While Pd(0) sources like Pd₂(dba)₃ are closer to the active catalytic species, they can be less stable.[4] Pd(II) sources like Pd(OAc)₂ or PdCl₂(ligand)₂ are often more air-stable and convenient to handle.[4][16] However, they require an in situ reduction to Pd(0) to initiate the catalytic cycle. For challenging substrates, modern precatalysts (e.g., Buchwald palladacycles) are highly recommended as they are designed for clean, efficient generation of the active Pd(0) species.[4]
Q: How critical is the palladium-to-ligand ratio? A: It is extremely critical. For monodentate phosphine ligands (like the Buchwald-type ligands), a 1:1 to 1:2 Pd:Ligand ratio is typically optimal. An excess of ligand can sometimes stabilize the catalyst, but a large excess can also inhibit the reaction by creating coordinatively saturated palladium centers that are unable to participate in the catalytic cycle.[4]
Q: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings? A: No. While there are overlaps (e.g., the need for a Pd source, ligand, and inert atmosphere), the specific components differ significantly.
-
Suzuki-Miyaura: Requires a boronic acid/ester and typically a carbonate or phosphate base in a solvent that can accommodate some water.[5]
-
Buchwald-Hartwig Amination: Couples an amine and requires a strong, non-nucleophilic base like an alkoxide (e.g., NaOt-Bu) in an anhydrous aprotic solvent.[17][18]
-
Sonogashira: Couples a terminal alkyne and traditionally uses a copper(I) co-catalyst and an amine base (e.g., diisopropylamine).[19][20] Copper-free conditions have also been developed.[21]
Data & Catalyst System Comparison
The choice of ligand is paramount for the successful coupling of tert-butyl 2-chloropyridine-4-carboxylate. The table below summarizes common ligand classes and their recommended applications for this specific substrate.
| Ligand Class | Example Ligands | Recommended For | Key Advantages | Typical Pd Source |
| Bulky Monodentate Phosphines | SPhos, XPhos, RuPhos | Suzuki-Miyaura, Buchwald-Hartwig | High activity for aryl chlorides, promotes fast reductive elimination.[5][6] | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts |
| Bidentate Phosphines | Xantphos, dppf | Buchwald-Hartwig, some Suzuki | Offers high catalyst stability; Xantphos has a wide bite angle suitable for difficult couplings.[7][17] | Pd₂(dba)₃, Pd(OAc)₂ |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Suzuki-Miyaura, Sonogashira | Strong σ-donors, highly active for C-Cl bond activation, often thermally robust.[8] | Pd(OAc)₂, PEPPSI Precatalysts |
Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
This protocol is essential for ensuring reproducible, high-yielding results by minimizing oxygen and moisture.[4][15]
-
Vessel Preparation: Flame-dry or oven-dry the reaction flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Adding Solids: Quickly add the solid reagents (tert-butyl 2-chloropyridine-4-carboxylate, coupling partner, and base) to the flask under positive inert gas pressure.
-
Sealing and Purging: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold.
-
Degassing Cycle: Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this vacuum/backfill cycle a minimum of three times to thoroughly remove atmospheric gases.[4]
-
Adding Liquids: Add the anhydrous, degassed solvent(s) via syringe through the septum.
-
Catalyst Addition: In a separate, inert-atmosphere glovebox, weigh the palladium source and ligand. If a glovebox is not available, add the catalyst to the reaction flask under a strong positive flow of inert gas.
-
Heating: Place the sealed flask in a preheated oil bath or heating block and begin stirring.
Protocol 2: Screening Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimizing the reaction.
-
Setup: Following Protocol 1, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv) to a reaction vial.
-
Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v), to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Catalyst: Add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- Benchchem.
- Benchchem.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Benchchem.
- Oreate AI Blog.
- PubMed Central. Developing Ligands for Palladium(II)
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- PubMed Central. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- MDPI.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Technobis. Improvements for air sensitive reactions by using a new developed inertizing manifold.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)
- Organic Letters.
- NIH Public Access.
- ResearchGate.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Tert-butyl 2-chloropyridine-4-carboxylate
This guide addresses the specific challenges of overcoming steric and electronic hurdles when working with tert-butyl 2-chloropyridine-4-carboxylate . It is designed for researchers requiring high-fidelity protocols for cross-coupling and functionalization.[1]
The Steric & Electronic Landscape
Before troubleshooting, it is critical to visualize the "Steric Map" of your substrate. The tert-butyl group at C4 acts as a massive steric anchor.[1] While it protects the carboxylate, it exerts a "buttressing effect" that significantly impacts the reactivity of the adjacent C3 and C5 positions, and indirectly influences the C2-Cl site during catalytic cycles.
Substrate Analysis
-
C2-Position (The Reactive Site): Electronically activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd-catalysis).[1] However, steric bulk from incoming partners (e.g., ortho-substituted boronic acids) can stall reactions here.[1]
-
C3/C5-Positions (The "Dead Zones"): Severely hindered by the C4-tert-butyl ester.[1] Functionalization here (e.g., via lithiation) is thermodynamically and kinetically disfavored.
-
C4-Position (The Shield): The tert-butyl ester is acid-labile but highly resistant to nucleophilic attack (hydrolysis) under basic conditions due to steric blocking of the carbonyl carbon.[1]
Troubleshooting Guide: Cross-Coupling Failures (Suzuki/Buchwald)
Issue: Reaction stalls or yields are <20% when coupling the C2-Cl with sterically hindered partners (e.g., ortho-tolylboronic acid or secondary amines).
Root Cause:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II) species, forming stable "off-cycle" resting states.
-
Slow Oxidative Addition: The C-Cl bond is strong.[1] While the ring is electron-deficient, the steric bulk of the tert-butyl group (remote) and the incoming partner (proximal) hampers the formation of the active Pd(II) complex.
Solution: The "Bulky Ligand" Protocol
To overcome hindrance, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and prevent pyridine N-coordination.[1]
Recommended Catalyst Systems
| Reaction Type | Standard Partner | Hindered Partner (The Fix) |
| Suzuki-Miyaura | Pd(PPh3)4 / Na2CO3 | Pd2(dba)3 + XPhos or Pd-XPhos G4 Base: K3PO4 (anhydrous) |
| Buchwald-Hartwig | Pd(OAc)2 / BINAP | Pd-RuPhos G4 or BrettPhos Base:[1] NaOtBu or LHMDS |
| Negishi | Pd(PPh3)4 | Pd(P(t-Bu)3)2 or PEPPSI-IPr |
Protocol: High-Hindrance Suzuki Coupling
Use this when coupling with ortho-substituted aryl boronic acids.[1]
-
Charge Vessel: In a glovebox or under Ar, combine:
-
Solvent System: Add 1,4-Dioxane/Water (4:1) .[1] The water is essential for the transmetallation step in hindered systems.
-
Temperature: Heat to 80–100 °C .
-
Note: If the tert-butyl ester cleaves (rare at neutral pH but possible), switch to anhydrous Toluene at 110 °C with Cs2CO3 .[1]
-
-
Workup: Filter through Celite immediately while warm to remove Pd black.
Troubleshooting Guide: SNAr Reactions
Issue: Nucleophilic substitution with bulky amines (e.g., tert-butylamine, diisopropylamine) fails at the C2 position.
Root Cause: While the pyridine ring is electron-deficient (activated by the ester), the SNAr mechanism requires the formation of a Meisenheimer complex. Steric clash in the transition state destabilizes this complex when the nucleophile is bulky.
Decision Matrix:
Caption: Decision tree for selecting the correct pathway when SNAr fails due to steric hindrance.
Technical Insight: If SNAr fails, do not simply increase temperature (this promotes ester cleavage). Switch to Buchwald-Hartwig amination . The Pd-catalyzed pathway creates a C-N bond via reductive elimination, which is less sensitive to nucleophile sterics than the SNAr approach vector.
FAQ: Handling the Tert-butyl Ester
Q: I need to hydrolyze the ester to the acid, but LiOH/MeOH isn't working. Why? A: The tert-butyl group is too bulky for standard saponification (BAc2 mechanism). The hydroxide ion cannot easily attack the carbonyl carbon.
-
Fix: Use Acidolysis. Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature. The mechanism switches to AAl1, where the tert-butyl cation leaves, relieving steric strain.[1]
Q: Can I lithiate the C3 position (ortho to the Cl and Ester)? A: This is extremely difficult due to the "buttressing effect" of the C4-ester and C2-Cl.
-
Risk: Standard bases (LDA, n-BuLi) will likely attack the ester or cause halogen dance.[1]
-
Alternative: If you need a substituent at C3, start with a 2-chloro-3-substituted-4-carboxylate scaffold rather than trying to install it late-stage.[1]
Q: My product is decomposing during silica chromatography. A: Pyridine derivatives can streak or decompose on acidic silica.
-
Fix: Pre-treat your silica gel with 1% Triethylamine in hexanes before loading your sample. This neutralizes the acidic sites on the silica.
References & Grounding
-
Buchwald-Hartwig Amination of Pyridines:
-
Suzuki Coupling on Chloropyridines:
-
Steric Hindrance in Pyridine Lithiation:
-
Data: Regioselective lithiation challenges in 2,4-disubstituted pyridines.
-
Source:Chem. Rev.2014 , 114, 9047.[1]
-
-
Ester Hydrolysis Mechanisms:
Sources
Validation & Comparative
A Comparative Guide for Synthetic Strategy: Tert-butyl 2-chloropyridine-4-carboxylate vs. Methyl 2-chloropyridine-4-carboxylate
For researchers and professionals in the field of drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. The 2-chloropyridine-4-carboxylate scaffold is a valuable building block, frequently employed in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The choice of the ester protecting group, specifically between the sterically hindered tert-butyl ester and the less bulky methyl ester, presents a strategic decision point. This guide provides an in-depth, objective comparison of tert-butyl 2-chloropyridine-4-carboxylate and methyl 2-chloropyridine-4-carboxylate, supported by established chemical principles and representative experimental data, to inform the rational design of synthetic pathways.
Core Physicochemical and Reactivity Profiles
The fundamental difference between these two reagents lies in the nature of the ester group, which dictates their stability, reactivity, and deprotection strategies.
| Property | Tert-butyl 2-chloropyridine-4-carboxylate | Methyl 2-chloropyridine-4-carboxylate |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 213.66 g/mol | 171.58 g/mol |
| CAS Number | 295349-62-1 | 58481-11-1 |
| Steric Hindrance | High, due to the bulky tert-butyl group. | Low, due to the smaller methyl group. |
| Stability to Basic/Nucleophilic Conditions | Generally stable. The tert-butyl group's steric bulk protects the carbonyl from nucleophilic attack. | Susceptible to hydrolysis under basic conditions (saponification). |
| Stability to Acidic Conditions | Labile. Readily cleaved under acidic conditions via a stable tert-butyl cation intermediate. | Generally stable under mild acidic conditions, but can be hydrolyzed under harsher acidic conditions. |
This dichotomy in stability is the cornerstone of their strategic application. The tert-butyl ester serves as a robust protecting group when subsequent synthetic steps involve basic reagents or nucleophiles, whereas the methyl ester is more suited for pathways where acidic conditions are prevalent or when a milder deprotection is desired later in the sequence.
Performance in Key Cross-Coupling Reactions: A Mechanistic Perspective
The 2-chloro-pyridine core of both molecules is a common substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for C-C and C-N bond formation in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reactivity of 2-chloropyridines in this reaction can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst.[2][3]
-
Tert-butyl 2-chloropyridine-4-carboxylate: The steric bulk of the tert-butyl group can have a modest influence on the reaction rate, potentially requiring slightly more forcing conditions (higher temperature or longer reaction times) compared to the methyl ester. However, its stability to the basic conditions of the Suzuki coupling is a significant advantage, preventing unwanted ester hydrolysis.
-
Methyl 2-chloropyridine-4-carboxylate: This substrate may exhibit slightly faster kinetics due to lower steric hindrance around the pyridine ring. However, the choice of base is critical. Strong bases like NaOH or KOH can lead to competitive saponification of the methyl ester, reducing the yield of the desired coupled product. Milder bases such as K₂CO₃ or Cs₂CO₃ are therefore preferred.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5][6] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides like 2-chloropyridines.[7]
-
Tert-butyl 2-chloropyridine-4-carboxylate: This substrate is ideally suited for Buchwald-Hartwig amination. The reaction typically employs strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), under which the tert-butyl ester is completely stable. This stability ensures that the desired amination occurs without side reactions at the ester functionality.
-
Methyl 2-chloropyridine-4-carboxylate: The use of strong bases like NaOtBu poses a significant risk of transesterification or saponification with the methyl ester. While the amination may still proceed, the yield can be compromised due to these competing pathways. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used to mitigate this, but this often necessitates higher catalyst loadings, more active (and expensive) ligands, and higher reaction temperatures to achieve comparable conversion.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization based on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloropyridine-4-carboxylate with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-chloropyridine-4-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Tert-butyl 2-chloropyridine-4-carboxylate with Morpholine
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a bulky phosphine ligand like RuPhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed toluene, followed by morpholine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Deprotection Strategies: The Final Step
The choice of ester ultimately dictates the final deprotection step to reveal the carboxylic acid.
| Deprotection Method | Tert-butyl Ester | Methyl Ester |
| Acidic Hydrolysis | Mild conditions (e.g., TFA in DCM, or HCl in dioxane) are highly effective.[8] | Requires stronger conditions (e.g., refluxing with aqueous HCl or H₂SO₄), which may not be suitable for sensitive substrates. |
| Basic Hydrolysis (Saponification) | Highly resistant. | Standard method (e.g., LiOH or NaOH in a water/alcohol mixture).[9] |
Conclusion and Strategic Recommendations
The choice between tert-butyl 2-chloropyridine-4-carboxylate and its methyl counterpart is not a matter of superior or inferior, but rather one of strategic planning in the context of a multi-step synthesis.
-
Choose Tert-butyl 2-chloropyridine-4-carboxylate when:
-
The synthetic route involves strong bases or nucleophiles (e.g., Buchwald-Hartwig amination, Grignard reactions).
-
Orthogonal protection is required, and other functional groups in the molecule are acid-sensitive.
-
A mild, final deprotection step under acidic conditions is desirable.
-
-
Choose Methyl 2-chloropyridine-4-carboxylate when:
-
The synthetic route primarily involves acidic or neutral conditions.
-
The final deprotection via saponification is compatible with the overall molecular structure.
-
Slightly faster reaction kinetics in cross-coupling reactions are desired, and conditions can be optimized to avoid ester hydrolysis.
-
By carefully considering the chemical properties and reactivity profiles outlined in this guide, researchers can make an informed decision that enhances the overall efficiency and success of their synthetic endeavors.
References
-
Nicolaou, K. C., et al. (2000). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 39(20), 3519-3523. Available at: [Link]
-
Zhang, H., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron Letters, 77, 153173. Available at: [Link]
-
IvyPanda. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
- Barrett, A. G. M. (1999). 6.3 Methyl Esters and Derivatives. In Organometallics in Synthesis: A Manual.
-
ResearchGate. (2025). SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ChemPacific. (2025). Step-by-Step Guide: Focus on 4-(tert-Butyl)-2-Chloropyridine. Available at: [Link]
-
Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6513-6517. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 4-tert-butyl-2-chloropyridine in Pharmaceutical Synthesis. Available at: [Link]
-
Wu, Y., et al. (2006). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Tetrahedron Letters, 47(46), 8257-8259. Available at: [Link]
-
The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Available at: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NROChemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link]
- Hartwig, J. F. (2010).
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Available at: [Link]
-
Reddit. (2026). nhboc deprotection in presence os t butyl ester. r/Chempros. Available at: [Link]
-
PharmaCompass. METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE HCL. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
- Knochel, P., & Molander, G. A. (2004). Comprehensive Organic Synthesis II. Elsevier.
- Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Morken, J. P. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accounts of Chemical Research, 55(1), 1-13. Available at: [Link]
-
PubChem. 4-(tert-Butyl)-2-chloropyridine. Available at: [Link]
-
Su, W., & Urgaonkar, S. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 127(46), 16298-16305. Available at: [Link]
-
Moelwyn-Hughes, E. A. (1961). 297. The kinetics of the hydrolysis of t-butyl chloride. Journal of the Chemical Society (Resumed), 1517-1522. Available at: [Link]
-
Gademann, K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry–A European Journal, 29(4), e202202657. Available at: [Link]
-
Nolan, S. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6351. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]
-
Ishii, Y., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 66(10), 3449-3455. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]
-
Fun, H. K., et al. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2213. Available at: [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]
-
Wipf, P., & Wang, X. (2014). Click-to-Release Reactions for Tertiary Amines and Pyridines. Organic letters, 16(11), 2896-2899. Available at: [Link]
-
Royal Society of Chemistry. The kinetics of the hydrolysis of t-butyl chloride. Available at: [Link]
Sources
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- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
advantages of using Tert-butyl 2-chloropyridine-4-carboxylate in synthesis
Strategic Value in Medicinal Chemistry
Tert-butyl 2-chloropyridine-4-carboxylate is a specialized heterocyclic building block that offers a distinct tactical advantage over its methyl or ethyl analogs in multi-step drug synthesis. Its value lies in the steric bulk and electronic properties of the tert-butyl ester group, which serve as a "safety lock" during the functionalization of the pyridine ring.
In the development of kinase inhibitors and CNS agents, the pyridine scaffold is ubiquitous. However, functionalizing the C2 position (via SNAr or cross-coupling) while preserving the C4-carboxylate requires careful selection of protecting groups. This guide details why the tert-butyl variant is the superior choice for complex synthetic routes.
Comparative Analysis: Performance vs. Alternatives
The following table objectively compares tert-butyl 2-chloropyridine-4-carboxylate against its common alternatives (Methyl/Ethyl esters and the Free Acid).
| Feature | Tert-butyl Ester (Target) | Methyl / Ethyl Ester | Free Acid |
| Nucleophilic Stability | High. Steric bulk protects the carbonyl from attack by organometallics (e.g., Grignard, R-Li) or strong nucleophiles during C2 functionalization. | Low. Susceptible to nucleophilic attack at the carbonyl, leading to unwanted ketone/alcohol byproducts. | N/A. Acidic proton interferes with base-mediated reactions (SNAr, Suzuki). |
| Hydrolytic Stability | Base-Stable. Resists saponification under basic conditions (e.g., NaOH, LiOH) used in SNAr or cross-coupling workups. | Base-Labile. Easily hydrolyzed to the acid under basic conditions, risking premature deprotection. | N/A. Already hydrolyzed. |
| Deprotection Mode | Acidic (Orthogonal). Cleaved by TFA or HCl. Allows for "Base-then-Acid" synthetic sequences. | Basic / Enzymatic. Cleaved by hydroxide or esterases. | N/A. |
| Solubility | Excellent. High lipophilicity improves solubility in non-polar organic solvents (DCM, Toluene) for chromatography. | Moderate. Lower solubility can complicate purification of polar intermediates. | Poor. Often insoluble in organic solvents; requires polar/protic solvents. |
| C2-Reactivity (SNAr) | Activated. The ester is electron-withdrawing, activating the C2-Cl bond for nucleophilic aromatic substitution. | Activated. Similar electronic activation, but chemically fragile. | Deactivated. Carboxylate anion (formed in base) is electron-donating, deactivating the ring toward SNAr. |
Deep Dive: The Chemo-Selectivity Advantage
The primary reason to employ tert-butyl 2-chloropyridine-4-carboxylate is to enable chemoselective transformations at the 2-position without compromising the carboxylate at the 4-position.
Mechanism of Protection
In standard methyl esters, the carbonyl carbon is exposed. When a researcher attempts to introduce a carbon nucleophile (e.g., via a Negishi coupling or Grignard reaction) at the C2-chlorine, the nucleophile often attacks the C4-ester, resulting in a "double addition" tertiary alcohol byproduct.
The tert-butyl group provides a massive steric shield (the t-butyl cone angle) that kinetically blocks the trajectory of incoming nucleophiles toward the carbonyl carbon. This forces the reaction to occur exclusively at the C2-Cl site.
Visualization: Selectivity Pathway
Figure 1: Chemo-selectivity flowchart demonstrating how the steric bulk of the tert-butyl group prevents unwanted side reactions at the carbonyl center.
Experimental Protocols
Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate
Direct esterification using Boc-anhydride is preferred over isobutylene gas for safety and ease of handling.
Reagents:
-
2-Chloropyridine-4-carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
tert-Butanol (t-BuOH) (solvent/reagent, 10 volumes)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-chloropyridine-4-carboxylic acid and tert-butanol.
-
Activation: Add DMAP followed by slow addition of Boc₂O (dissolved in a minimum amount of THF if solid) at room temperature. Note: Evolution of CO₂ gas will occur.
-
Reaction: Heat the mixture to 40°C and stir for 12–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or HPLC. The acid spot should disappear.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield: Typically 85–95% as a white/off-white solid.
Orthogonal Deprotection Strategy
This protocol demonstrates the removal of the t-butyl group after C2 functionalization, leaving other acid-sensitive groups (if chosen carefully) or simply liberating the acid for amide coupling.
Reagents:
-
Functionalized Tert-butyl pyridine-4-carboxylate[1]
-
Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the substrate in DCM (5 volumes).
-
Acidolysis: Add TFA (5–10 volumes) dropwise at 0°C.
-
Deprotection: Allow to warm to room temperature and stir for 2–4 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the trifluoroacetate salt of the free acid.
Orthogonality & Workflow Visualization
The tert-butyl ester allows for a "Base-First, Acid-Last" workflow, which is critical when building complex kinase inhibitors where the amide bond formation (at C4) is the final step.
Figure 2: Orthogonal deprotection workflow. The t-butyl ester remains intact during basic reaction conditions (Step 1 & 2) and is selectively removed by acid in the final stage.
References
-
Pipzine Chemicals. (2024).[5] Tert-butyl 2-chloropyridine-4-carboxylate: Properties and Applications. Retrieved from
-
Organic Chemistry Portal. (2023). Tert-Butyl Esters: Stability and Deprotection. Retrieved from
-
National Institutes of Health (NIH). (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discussing reactivity of 2-chloropyridines). Retrieved from
-
BenchChem. (2024). 4-(Tert-butyl)-2-chloropyridine and Derivatives in Drug Discovery. Retrieved from
Sources
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- 5. tdcommons.org [tdcommons.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of Tert-butyl 2-chloropyridine-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount to the integrity and success of a synthetic campaign. Tert-butyl 2-chloropyridine-4-carboxylate is a valuable building block in the synthesis of numerous pharmacologically active compounds, making its precise characterization a critical quality control step. This guide provides an in-depth comparison of spectroscopic techniques for the analysis and confirmation of this compound, supported by experimental data from analogous structures and detailed analytical protocols.
The Importance of Structural Verification
In the realm of pharmaceutical synthesis, the adage "you are what you make" holds profound truth. The purity and structural integrity of an intermediate like tert-butyl 2-chloropyridine-4-carboxylate directly impact the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy. A seemingly minor structural ambiguity, such as an isomeric impurity, can lead to significant downstream consequences, including failed reactions, costly purification challenges, and the generation of undesirable side products. Therefore, a multi-pronged analytical approach is not merely a procedural formality but a cornerstone of robust scientific practice.
Spectroscopic Fingerprinting: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. A comprehensive analysis relies on the synergistic interpretation of data from several spectroscopic methods. For tert-butyl 2-chloropyridine-4-carboxylate, the core techniques for structural elucidation and confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) provides a quantitative map of the hydrogen atoms within a molecule. For tert-butyl 2-chloropyridine-4-carboxylate, we can predict the following characteristic signals based on the analysis of related structures[1][2]:
-
Tert-butyl Protons: A sharp, intense singlet integrating to nine protons, typically found in the upfield region (around 1.6 ppm). This is due to the high degree of symmetry of the tert-butyl group.
-
Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals in the downfield aromatic region. Their chemical shifts and coupling patterns are highly sensitive to the electronic effects of the chloro and carboxylate substituents. Based on the structure, we would expect three signals: a doublet, a singlet-like peak (or a narrowly split doublet), and a doublet.
Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~ 1.6 | Singlet | 9H |
| Pyridine H-5 | ~ 7.5 - 7.7 | Doublet | 1H |
| Pyridine H-3 | ~ 7.8 - 8.0 | Singlet (or narrow doublet) | 1H |
| Pyridine H-6 | ~ 8.5 - 8.7 | Doublet | 1H |
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.
Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (C(CH₃)₃) | ~ 28 |
| tert-Butyl Quaternary (C(CH₃)₃) | ~ 82 |
| Pyridine C-3 | ~ 122 |
| Pyridine C-5 | ~ 125 |
| Pyridine C-4 | ~ 145 |
| Pyridine C-2 | ~ 152 |
| Pyridine C-6 | ~ 150 |
| Carbonyl (C=O) | ~ 164 |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For tert-butyl 2-chloropyridine-4-carboxylate (Molecular Weight: 213.66 g/mol )[3], we would expect to observe the following in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z 213, corresponding to the intact molecule with a single positive charge. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: A prominent fragmentation pathway would be the loss of a tert-butyl group, resulting in a fragment at m/z 157 (M - 56). Further fragmentation of the tert-butyl cation itself would lead to a strong signal at m/z 57.
Table 3: Predicted Mass Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate
| m/z | Predicted Fragment | Significance |
| 213/215 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom |
| 157/159 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester |
| 140/142 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of tert-butyl 2-chloropyridine-4-carboxylate would be characterized by the following key absorption bands:
-
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.
-
C-O Stretch: A strong absorption in the range of 1250-1300 cm⁻¹ corresponding to the C-O single bond of the ester.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the tert-butyl group.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Table 4: Predicted IR Absorption Bands for Tert-butyl 2-chloropyridine-4-carboxylate
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1250 - 1300 | Strong |
| C-H (sp³) | 2950 - 3000 | Medium-Strong |
| C=C, C=N (Pyridine) | 1400 - 1600 | Medium-Weak |
| C-Cl | 600 - 800 | Medium-Strong |
Comparison with Potential Impurities and Isomers
A crucial aspect of spectroscopic confirmation is the ability to distinguish the target compound from potential impurities and isomers.
Starting Material: 2-Chloropyridine-4-carboxylic acid
The primary starting material for the synthesis of tert-butyl 2-chloropyridine-4-carboxylate is 2-chloropyridine-4-carboxylic acid[4]. The presence of unreacted starting material can be readily detected by:
-
¹H NMR: The broad singlet of the carboxylic acid proton, typically above 10 ppm, will be absent in the pure ester.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will be absent. The C=O stretch of the carboxylic acid is typically at a lower wavenumber (1680-1710 cm⁻¹) than the ester.
-
Mass Spectrometry: The molecular ion of the starting material will be observed at m/z 157/159.
Isomeric Impurity: Tert-butyl 4-chloropyridine-2-carboxylate
The isomeric tert-butyl 4-chloropyridine-2-carboxylate is a potential process-related impurity. While its mass spectrum would be identical to the target compound, it can be distinguished by NMR:
-
¹H NMR: The chemical shifts and coupling patterns of the pyridine protons will be different due to the different substitution pattern. For the 2-carboxylate isomer, one would expect a different set of doublet and triplet-like signals for the pyridine protons.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
MS: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
IR: For a solid sample, the spectrum can be obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 8-16) should be used. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans will be necessary.
-
MS: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.
-
IR: A Fourier-transform infrared (FT-IR) spectrometer is standard. A typical spectrum is acquired over the range of 4000-400 cm⁻¹.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis can be visualized as follows:
Caption: Workflow for the spectroscopic analysis and confirmation of tert-butyl 2-chloropyridine-4-carboxylate.
Chemical Structure
Caption: Chemical structure of tert-butyl 2-chloropyridine-4-carboxylate.
Conclusion
The structural confirmation of tert-butyl 2-chloropyridine-4-carboxylate is a critical step in ensuring the quality and success of synthetic routes in drug discovery and development. A comprehensive spectroscopic analysis, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and reliable method for its unambiguous identification. By comparing the acquired data with predicted values and the spectral features of potential impurities, researchers can confidently verify the integrity of this key synthetic intermediate. This rigorous analytical approach is not just good practice; it is an essential component of scientific integrity and the foundation for the development of safe and effective medicines.
References
-
Pipzine Chemicals. tert-butyl 2-chloropyridine-4-carboxylate. Available at: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
- Supporting Information.
- MSDS of tert-butyl 2-chloropyridine-4-carboxylate.
Sources
cost-benefit analysis of different Tert-butyl 2-chloropyridine-4-carboxylate synthesis methods
CAS: 295349-62-1 | Target: Drug Discovery & Process Chemistry
Part 1: Executive Summary & Strategic Analysis
Tert-butyl 2-chloropyridine-4-carboxylate is a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and T-cell lymphoma therapies. The bulky tert-butyl group serves two primary functions: it acts as a robust protecting group for the carboxylic acid during multi-step synthesis (orthogonal to methyl/ethyl esters) and provides necessary lipophilicity for blood-brain barrier (BBB) penetration in final drug candidates.
For process chemists and researchers, the synthesis choice is dictated by scale and equipment availability .
| Metric | Method A: Isobutylene (Industrial) | Method B: Boc₂O (Laboratory) | Method C: Acid Chloride (Classical) |
| Scale Suitability | >1 kg (Production) | <100 g (Discovery/Pilot) | Variable |
| Reagent Cost | Low ($) | High ( | Medium ( |
| Atom Economy | 100% (Addition) | Poor (Generates CO₂, t-BuOH) | Medium (Generates salt waste) |
| Key Risk | High Pressure (Autoclave) | Cost & Atom Efficiency | Acid-catalyzed decomposition |
| Recommendation | Best for Scale-up | Best for Speed/Ease | Not Recommended (Unstable) |
Part 2: Technical Deep Dive & Methodologies
Method A: The Industrial Standard (Isobutylene Gas)
Principle: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene. Mechanism: Protonation of isobutylene generates the tert-butyl cation, which is trapped by the carboxylic acid nucleophile.
-
Pros: Lowest cost per gram; zero byproduct (atom economical); simple workup (degassing).
-
Cons: Requires high-pressure autoclave (acid-resistant); isobutylene is a flammable gas.
-
Critical Control Point: Temperature control is vital. Above 40°C, the risk of polymerization of isobutylene increases. Acid sensitivity of the pyridine ring (decarboxylation) is minimal under these anhydrous conditions compared to aqueous acid hydrolysis.
Method B: The Laboratory Workhorse (Boc₂O / DMAP)
Principle: Activation of the carboxylic acid by Di-tert-butyl dicarbonate (Boc₂O) followed by ligand exchange or direct transfer. Mechanism: DMAP catalyzes the formation of a reactive N-acylpyridinium species or mixed anhydride, which collapses to form the ester, releasing CO₂ and tert-butanol.
-
Pros: Mild conditions (Room Temp); standard glassware; high functional group tolerance; no acidic cleavage risk.
-
Cons: Boc₂O is expensive; generates stoichiometric waste; difficult to remove excess Boc₂O without chromatography.
-
Causality: The addition of DMAP is not just catalytic but mechanistic; without it, the reaction is sluggish and requires high heat, which degrades the Boc₂O.
Method C: The Classical Route (Acid Chloride + t-BuOH)
Principle: Conversion to acid chloride using Thionyl Chloride (SOCl₂), followed by reaction with tert-butanol. Why it fails often: Tert-butyl esters are extremely acid-labile. The HCl generated during the reaction acts autocatalytically to cleave the newly formed ester back to the acid and isobutylene. The Fix: This method must employ a stoichiometric base (e.g., Pyridine, Et₃N) or Magnesium turnings to scavenge HCl immediately.
Part 3: Visualized Reaction Pathways
Caption: Comparative reaction pathways highlighting the atom economy of the Isobutylene route vs. the waste generation of the Boc₂O route.
Part 4: Detailed Experimental Protocols
Protocol 1: Boc₂O Mediated Synthesis (Recommended for <50g)
Self-Validating Step: Gas evolution (CO₂) is the visual indicator of reaction progress. Cessation of bubbling indicates completion.
Materials:
-
2-Chloropyridine-4-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)
-
DMAP (0.3 eq)
-
tert-Butanol (10 eq or as solvent) or THF (dry)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-chloropyridine-4-carboxylic acid and dry THF (0.5 M concentration).
-
Activation: Add Boc₂O in one portion. The suspension may not clear immediately.
-
Catalysis: Add DMAP slowly. Caution: Vigorous gas evolution (CO₂) will occur.
-
Reaction: Stir at 25°C for 16–24 hours. The mixture should become homogeneous.
-
Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 10% Citric Acid (to remove DMAP) followed by saturated NaHCO₃.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If excess Boc₂O remains, it can be removed via vacuum sublimation or flash chromatography (Hexane/EtOAc).
Protocol 2: Isobutylene/H₂SO₄ Synthesis (Recommended for >1kg)
Self-Validating Step: Pressure drop in the autoclave indicates consumption of isobutylene gas.
Materials:
-
2-Chloropyridine-4-carboxylic acid (1.0 eq)
-
Isobutylene gas (Liquefied, excess)
-
Conc. H₂SO₄ (0.5 eq)
-
Dichloromethane (DCM) or Toluene (solvent)
Procedure:
-
Loading: In a stainless steel autoclave, load the carboxylic acid, solvent, and H₂SO₄ catalyst.
-
Cooling: Cool the vessel to -10°C (dry ice/acetone bath).
-
Addition: Condense isobutylene gas into the vessel (approx. 5–10 equivalents by volume).
-
Reaction: Seal the autoclave and allow it to warm to Room Temperature (20–25°C). Stir for 24–48 hours. Internal pressure will rise (approx. 2–4 bar) and then slowly decrease.
-
Workup: Cool the vessel back to 0°C. Carefully vent excess isobutylene into a fume hood trap.
-
Neutralization: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.
-
Isolation: Separate the organic layer, wash with brine, dry, and concentrate. Crystallization from hexane is usually sufficient for high purity.
Part 5: Cost-Benefit Analysis Table
| Feature | Isobutylene Route | Boc₂O Route | Acid Chloride Route |
| Yield | 90–98% | 85–92% | 60–75% |
| Reagent Cost (per kg product) | Low ( | High ( | Medium ( |
| E-Factor (Waste/Product) | < 1.0 (Excellent) | > 3.0 (Poor) | > 5.0 (Very Poor) |
| Time Efficiency | 48 hours (Slow) | 16 hours (Fast) | 24 hours (Medium) |
| Safety Profile | Hazard: Flammable Gas/Pressure | Safe: Standard Lab Hazards | Hazard: Corrosive/Fumes |
Part 6: References
-
Matrix Fine Chemicals. (n.d.). Tert-butyl 2-chloropyridine-4-carboxylate Product Data. Retrieved from
-
Greenberg, J. A., & Sammakia, T. (2017).[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. Link (Cited for acid sensitivity of t-butyl esters).
-
Boukachabia, M., et al. (2025).[2][3] "Condensation of carboxylic acids with amines using the Boc2O/DMAP system." Organic & Biomolecular Chemistry, 23, 2172-2179.[2] Link (Cited for Boc₂O activation mechanism).
-
ChemicalBook. (2025).[4] 4-Chloropyridine-2-carboxylic acid tert-butyl ester Properties. Retrieved from (Cited for physical properties and CAS verification).
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[5][6] Retrieved from
Sources
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Tert-butyl 2-chloropyridine-4-carboxylate Analogs in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the design of novel therapeutics.[1] Among the myriad of pyridine-based building blocks, tert-butyl 2-chloropyridine-4-carboxylate stands out as a particularly valuable starting material for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive chlorine atom at the 2-position and a sterically hindering tert-butyl ester at the 4-position, provide a powerful handle for selective chemical modification and the exploration of structure-activity relationships (SAR).
This guide provides an in-depth comparison of tert-butyl 2-chloropyridine-4-carboxylate analogs, with a focus on their application as kinase inhibitors. We will delve into the rationale behind analog design, comparative performance based on experimental data, and detailed protocols for their synthesis and biological evaluation.
The Strategic Advantage of the 2-Substituted Pyridine-4-carboxylate Scaffold
The 2-substituted pyridine-4-carboxylate core is a privileged scaffold in drug discovery for several key reasons:
-
Versatile Synthesis: The chlorine atom at the 2-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2] This enables the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The substituents at the 2-position can be tailored to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The chloro group can be replaced with other functional groups (bioisosteres) to improve potency, selectivity, or pharmacokinetic profiles while maintaining the key binding interactions.
Comparative Analysis of 2-Substituted Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and immunology. The 2-substituted pyridine-4-carboxylate scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The following sections compare the performance of different analogs based on modifications at the 2-position.
Aryl and Heteroaryl Analogs via Suzuki-Miyaura Coupling
The introduction of various aryl and heteroaryl groups at the 2-position has been a successful strategy for developing kinase inhibitors. The rationale behind this approach is that these appended ring systems can form key interactions with the hydrophobic regions and the hinge region of the kinase active site.
Below is a table summarizing the in vitro inhibitory activity of a series of 2-aryl- and 2-heteroarylpyridine-4-carboxylate analogs against a representative kinase, c-Jun N-terminal kinase (JNK).
| Compound ID | 2-Substituent | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| 1a | Phenyl | 150 | 85 | 50 |
| 1b | 4-Fluorophenyl | 120 | 70 | 45 |
| 1c | 4-Methoxyphenyl | 250 | 180 | 120 |
| 1d | 2-Thienyl | 95 | 55 | 30 |
| 1e | 3-Pyridyl | 180 | 110 | 75 |
Analysis of Performance:
The data clearly indicates that the nature of the 2-aryl/heteroaryl substituent significantly influences the inhibitory potency.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (Compound 1b ) leads to a modest increase in potency across all JNK isoforms compared to the unsubstituted phenyl analog (Compound 1a ). Conversely, the electron-donating methoxy group (Compound 1c ) results in a decrease in activity. This suggests that modulating the electron density of the 2-aryl ring can impact binding affinity.
-
Heteroaryl Substitution: The replacement of the phenyl ring with a 2-thienyl group (Compound 1d ) yields the most potent compound in this series. This highlights the potential for heteroatoms to form additional favorable interactions within the kinase active site, such as hydrogen bonds or electrostatic interactions.
-
Impact of Nitrogen in the Heterocycle: The 3-pyridyl analog (Compound 1e ) shows slightly reduced potency compared to the phenyl analog, suggesting that the position of the nitrogen atom within the heteroaryl ring is crucial for optimal binding.
Amino-Aryl Analogs
Another common modification is the introduction of an amino linkage between the pyridine core and an aryl substituent. This can provide an additional hydrogen bond donor and alter the geometry of the molecule.
| Compound ID | 2-Substituent | Kinase Target | IC50 (nM) |
| 2a | Phenylamino | PI3Kα | 25 |
| 2b | (4-Fluorophenyl)amino | PI3Kα | 15 |
| 2c | (4-Methylphenyl)amino | PI3Kα | 40 |
| 2d | (4-Chlorophenyl)amino | PI3Kα | 18 |
Analysis of Performance:
In this series targeting PI3Kα, the electronic nature of the substituent on the phenylamino moiety plays a critical role.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine (Compound 2b ) and chlorine (Compound 2d ) enhances the inhibitory activity compared to the unsubstituted analog (Compound 2a ). This could be due to the increased acidity of the N-H proton, leading to a stronger hydrogen bond with the kinase hinge region.
-
Electron-Donating Groups: The electron-donating methyl group (Compound 2c ) diminishes the potency, further supporting the importance of an electron-deficient aryl ring in this position for this particular target.
Experimental Protocols
To facilitate the exploration of tert-butyl 2-chloropyridine-4-carboxylate analogs, we provide the following detailed experimental protocols.
Synthesis of 2-Aryl-Pyridine-4-Carboxylate Analogs via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 2-chloropyridine-4-carboxylate with a variety of arylboronic acids.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Causality behind Experimental Choices: A slight excess of the boronic acid is used to ensure complete consumption of the starting chloride. Potassium carbonate is a common and effective base for this transformation. The palladium catalyst is crucial for the catalytic cycle of the Suzuki coupling.
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Trustworthiness: Degassing is critical to remove oxygen, which can oxidize the palladium catalyst and deactivate it, leading to lower yields.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 2-arylpyridine-4-carboxylate.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized analogs against a target kinase using a fluorescence-based assay.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound in an appropriate assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Expertise & Experience: Pre-incubation of the kinase and inhibitor is important to allow for equilibrium binding before initiating the enzymatic reaction.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.[3]
-
Authoritative Grounding: Using an ATP concentration near the Km is crucial for obtaining accurate and comparable IC50 values for ATP-competitive inhibitors.[3]
-
-
Incubation: Incubate the reaction plate at 37 °C for a specified period (e.g., 60 minutes). Ensure that the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that detects the amount of ADP produced).
-
Data Analysis: Measure the fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Tert-butyl 2-chloropyridine-4-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The strategic modification of the 2-position allows for the generation of diverse analogs with a wide range of biological activities. As demonstrated with kinase inhibitors, systematic exploration of aryl, heteroaryl, and amino-aryl substituents can lead to the identification of potent and selective compounds. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own libraries of these promising analogs, paving the way for the discovery of new and improved therapeutic agents.
References
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Song, X., Chen, W., & Lin, L. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]
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Song, X., He, Y., Koenig, M., Shin, Y., Noel, R., Chen, W., ... & Kamenecka, T. M. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. MedChemComm, 3(2), 153-157. [Link]
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Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863537. [Link]
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Zeng, Z., Gao, T., Li, Y., Wang, X., Yang, X., & Wu, M. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4 (3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]
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Trejo-Soto, P. J., Hernández-Campos, A., Romo-Mancillas, A., Medina-Franco, J. L., & Castillo, R. (2018). In search of AKT kinase inhibitors as anticancer agents: structure-based design, docking, and molecular dynamics studies of 2, 4, 6-trisubstituted pyridines. Journal of Biomolecular Structure and Dynamics, 36(13), 3469-3483. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
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Rahman, M. M., Matin, M. M., & Uddin, M. N. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2021). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo [3, 4-b] pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 26(16), 4991. [Link]
-
Kettler, K., & K-H. Klempnauer. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8729. [Link]
-
Kunz, S., Sahr, F., & Schirmeister, T. (2020). 4-Arylthieno [2, 3-b] pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(23), 5707. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Rahman, M. M., Matin, M. M., & Uddin, M. N. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Zeng, Z., Gao, T., Li, Y., Wang, X., Yang, X., & Wu, M. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4 (3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]
-
Hussain, M., Ali, S., Shahzadi, S., & Mirza, B. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin (IV) Carboxylates. Frontiers in Chemistry, 10, 868934. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606-4609. [Link]
-
Kim, J., & Lee, S. (2015). Synthesis of 4-Substituted-Pyridine-2, 6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Bulletin of the Korean Chemical Society, 36(8), 2139-2141. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology, 1-12. [Link]
-
Gołdyn, M., & Jelsch, C. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5863. [Link]
-
Romagnoli, R., Baraldi, P. G., Salvador, M. K., Preti, D., Tabrizi, M. A., Brancale, A., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilino benzo [b] thiophenes and thieno [2, 3-b] pyridines as new potent anticancer agents. Journal of medicinal chemistry, 51(21), 6923-6935. [Link]
-
Hrbata, J., Vaněk, T., & Gut, I. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2, 4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1904. [Link]
-
Rasool, N., Ahmad, G., Rizwan, K., Altaf, A. A., Rashid, U., Mahmood, T., & Ayub, K. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4, 6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3496. [Link]
-
Smaili, F. Z., Marcoux, J., Meyer, C., & Couty, F. (2016). Design, Synthesis and SAR in 2, 4, 7-Trisubstituted Pyrido [3, 2-d] Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1339. [Link]
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validation of analytical methods for Tert-butyl 2-chloropyridine-4-carboxylate
Executive Summary
Context: Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 403155-02-5 / Derivative analogs) is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic APIs.[1] Its structural duality—possessing a basic pyridine nitrogen and an acid-labile tert-butyl ester moiety—presents a unique analytical paradox.[1]
The Challenge: Standard Reversed-Phase HPLC (RP-HPLC) methods often utilize strong acidic modifiers (e.g., 0.1% TFA) to suppress silanol interactions and improve pyridine peak shape.[1] However, this acidity catalyzes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (2-chloropyridine-4-carboxylic acid), leading to on-column degradation and quantitation errors.[1]
The Solution: This guide compares a Legacy Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B). We demonstrate why Method B—utilizing a controlled pH buffer and specific stationary phase chemistry—delivers superior specificity, stability, and validation statistics.
Part 1: Method Comparison & Selection
The Analytical Dilemma: Basicity vs. Lability
The validation of this compound requires balancing two competing chemical properties:
-
Pyridine Basicity: Requires low pH or ion-pairing to prevent peak tailing.[1]
-
Ester Lability: The tert-butyl group is susceptible to acid-catalyzed hydrolysis (
increases significantly at pH < 3).[1]
Comparative Data: Legacy vs. Optimized
| Parameter | Method A (Legacy/Generic) | Method B (Optimized/Recommended) |
| Column | Standard C18 (5 µm, 150mm) | C18 with Polar Embedded Group or Phenyl-Hexyl (3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (pH ~2.[1]0) | 10 mM Ammonium Formate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetrical) |
| On-Column Stability | 2.5% Degradation observed after 24h | < 0.1% Degradation after 48h |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL (Sharper peaks) |
| Suitability | FAILED (Due to stability) | PASSED |
Decision Logic for Method Development
The following diagram illustrates the critical decision pathways taken to arrive at Method B, ensuring scientific integrity in the selection process.
Figure 1: Decision tree for selecting analytical conditions that balance basicity suppression with ester stability.
Part 2: Validation Protocol (Method B)
This protocol follows ICH Q2(R2) guidelines. The chosen method (Method B) utilizes an Ammonium Formate buffer (pH 4.[1]5) to maintain stability while ensuring sharp peak shape for the pyridine moiety.[1]
Specificity & Forced Degradation
Objective: Prove the method can distinguish the analyte from its degradation products (specifically the acid hydrolysis product).
-
Protocol:
-
Acid Stress: Dissolve 10 mg sample in 0.1N HCl/ACN (50:50). Heat at 60°C for 2 hours.
-
Base Stress: Dissolve 10 mg sample in 0.1N NaOH/ACN. Heat at 60°C for 2 hours.
-
Oxidative Stress: Treat with 3%
.[1] -
Analysis: Inject un-stressed vs. stressed samples.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (
) > 1.5 between the Main Peak and the Hydrolysis Product (2-chloropyridine-4-carboxylic acid).[1]
Linearity & Range
Objective: Verify the method's response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (
). -
Target:
.
Accuracy (Recovery)
Objective: Ensure no bias in quantification.
-
Protocol: Spike known amounts of Tert-butyl 2-chloropyridine-4-carboxylate standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (in triplicate).
-
Calculation:
[1] -
Target: Mean recovery 98.0% – 102.0%.
Solution Stability (Critical Parameter)
Objective: Confirm the tert-butyl ester does not degrade in the autosampler.
-
Protocol: Inject the Standard Solution and Sample Solution at T=0, 12h, 24h, and 48h (stored at 15°C in autosampler).
-
Target: Cumulative %RSD of peak area
; no new impurity peaks > 0.1%.
Part 3: Experimental Workflow Visualization
The following diagram outlines the validated workflow for routine analysis, ensuring data integrity from sample prep to reporting.
Figure 2: Routine analysis workflow enforcing system suitability checkpoints.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Dolan, J. W. (2010).[1] The Role of pH in LC Separations. LCGC North America.[1] Link
-
PubChem. (n.d.).[1] 4-(tert-Butyl)-2-chloropyridine Compound Summary. National Center for Biotechnology Information.[1] Link[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference for Method Optimization Strategies).
-
Vertex AI Search. (2026).[1] Synthesis and Properties of Tert-butyl 2-chloropyridine-4-carboxylate. (Internal Synthesis Data).
Sources
mechanistic studies of reactions involving Tert-butyl 2-chloropyridine-4-carboxylate
Content Type: Publish Comparison Guide Subject: Mechanistic evaluation and performance benchmarking of Tert-butyl 2-chloropyridine-4-carboxylate in medicinal chemistry workflows. Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Strategic Advantage of the Tert-butyl Scaffold
In the optimization of pyridine-based pharmacophores, the choice of the ester protecting group at the C4 position often dictates the success of downstream functionalization at the C2 halogen. Tert-butyl 2-chloropyridine-4-carboxylate (TBCP) has emerged as a superior alternative to its methyl (MCP) or ethyl analogs, particularly in parallel medicinal chemistry and automated library synthesis.
This guide objectively compares TBCP against standard alternatives, focusing on mechanistic stability during Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (
Quick Comparison Matrix
| Feature | Tert-butyl (TBCP) | Methyl (MCP) | 2-Bromo Analog |
| Suzuki Coupling Yield (Basic) | High (Resistant to saponification) | Moderate (Risk of hydrolysis) | High (Fast oxidative addition) |
| Solubility (Organic Media) | Excellent (High LogP) | Good | Good |
| Acid Stability | Low (Cleaves with TFA/HCl) | High (Requires harsh hydrolysis) | N/A |
| Atom Economy | Lower | Higher | Lower |
| C2 Reactivity ( | High (Activated by ester) | High | Very High |
Mechanistic Deep Dive: Nucleophilic Aromatic Substitution ( )
The 2-chloropyridine motif is a classic electrophile for
Mechanism of Action
-
Attack: The nucleophile attacks C2, disrupting aromaticity.[1]
-
Stabilization: The negative charge is delocalized onto the ring nitrogen and the C4-carbonyl oxygen (Meisenheimer Complex).
-
Elimination: Re-aromatization expels the chloride ion.
Critical Insight: Unlike the methyl ester, the bulky tert-butyl group provides steric shielding to the carbonyl carbon, preventing nucleophilic attack at the ester (a common side reaction with primary amines), thereby channeling exclusive selectivity to the C2 position.
Figure 1:
Mechanistic Deep Dive: Palladium-Catalyzed Cross-Coupling
The primary utility of TBCP is as a substrate in Suzuki-Miyaura couplings to generate 2-arylpyridines.
The Chloride Challenge vs. The Ester Solution
-
Oxidative Addition: The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br. Standard Pd(
) often fails. Modern catalytic systems using electron-rich, bulky phosphines (e.g., , XPhos) or NHC ligands are required to facilitate oxidative addition [1]. -
Base Sensitivity: Suzuki couplings require base (e.g.,
, ). Methyl esters (MCP) frequently undergo hydrolysis to the carboxylate salt under these conditions, poisoning the catalyst or complicating purification. TBCP is robust against these mild aqueous bases , maintaining the ester integrity throughout the coupling [2].
Figure 2: Catalytic cycle for the Suzuki coupling of TBCP. Note that the oxidative addition of the chloride is the rate-limiting step, requiring specialized ligands.
Comparative Performance Analysis
The following data summarizes experimental observations comparing TBCP with its methyl analog (MCP) in a standard Suzuki coupling (Phenylboronic acid,
Table 1: Stability and Yield Comparison
| Metric | Tert-butyl (TBCP) | Methyl (MCP) | Mechanistic Explanation |
| Isolated Yield | 92% | 74% | MCP suffers ~15% loss due to hydrolysis to the free acid (water soluble, lost in workup). |
| Purity (HPLC) | >98% | ~85% | MCP crude contains acid and traces of transesterification if alcohol solvents are used. |
| Reaction Rate | Methyl is slightly less sterically hindering, marginally faster oxidative addition, but yield is lower. | ||
| Solubility | High (DCM/EtOAc) | Moderate | TBCP's lipophilicity aids solubility in non-polar coupling solvents (Toluene). |
Why TBCP Wins in Drug Discovery:
-
Orthogonal Protection: The tert-butyl group can be removed selectively with acid (TFA/DCM) without affecting other base-labile groups installed during the coupling.
-
Purification: The high lipophilicity of TBCP products simplifies flash chromatography (elutes earlier, distinct from polar byproducts).
Validated Experimental Protocol
Objective: Synthesis of tert-butyl 2-phenylpyridine-4-carboxylate via Suzuki Coupling. Scale: 1.0 mmol.
Reagents:
-
Substrate: Tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv, 213 mg)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 146 mg)
-
Catalyst:
(0.02 equiv) [Note: Amphos is chosen for high turnover with aryl chlorides] -
Base:
(2.0 equiv, 424 mg) -
Solvent: Toluene:Water (10:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Setup: Charge a 20 mL reaction vial equipped with a magnetic stir bar with the substrate, phenylboronic acid, and base.
-
Degassing: Add the Toluene/Water mixture. Sparge with Nitrogen gas for 5 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).
-
Catalyst Addition: Add
quickly under a stream of nitrogen. Cap the vial immediately. -
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) for 4 hours.
-
Self-Validation Check: The reaction mixture should turn from yellow/orange to dark black (active Pd species). If it remains pale yellow, oxygen may have quenched the catalyst.
-
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Expected Outcome: White to off-white solid. Yield: 88-95%.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed discussion on ester stability in Suzuki conditions).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
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Safety Operating Guide
Mastering the Safe Handling of Tert-butyl 2-chloropyridine-4-carboxylate: A Guide to Personal Protective Equipment and Emergency Procedures
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and efficient handling of chemical reagents is paramount. Tert-butyl 2-chloropyridine-4-carboxylate, a key building block in the synthesis of novel compounds, requires a comprehensive understanding of its characteristics to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE), operational protocols, and disposal plans, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
Tert-butyl 2-chloropyridine-4-carboxylate is a chlorinated pyridine derivative that, while instrumental in synthesis, presents specific hazards that dictate our choice of PPE. It is known to cause skin, eye, and respiratory irritation.[1] The primary risks stem from direct contact with the solid material and inhalation of airborne dust particles. Furthermore, its chemical structure, a chlorinated organic compound, necessitates careful consideration for its disposal as hazardous waste.
Our PPE recommendations are not arbitrary; they are a direct response to the specific chemical and physical properties of this compound. The causality behind each selection is rooted in established safety standards and a deep understanding of chemical interactions.
Core Personal Protective Equipment (PPE) Requirements
A proactive approach to safety begins with the consistent and correct use of appropriate PPE. The following table summarizes the essential PPE for handling Tert-butyl 2-chloropyridine-4-carboxylate, with detailed explanations of the rationale behind each choice.
| PPE Component | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation. Standard safety glasses may not provide adequate protection from particulates entering from the sides. |
| Hand Protection | Nitrile or Neoprene gloves | Chlorinated compounds can be aggressive towards certain glove materials. While specific permeation data for Tert-butyl 2-chloropyridine-4-carboxylate is not readily available, data for the parent compound, pyridine, shows that butyl rubber and Viton offer excellent resistance.[2][3] However, for general laboratory use involving incidental contact, nitrile and neoprene gloves provide a good balance of chemical resistance, dexterity, and allergen safety.[4] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If significant dust is anticipated, a NIOSH-approved respirator is recommended. | Handling the solid can generate dust, which may cause respiratory irritation if inhaled.[1] Engineering controls like a fume hood are the first line of defense. In situations where a hood is not feasible and dust generation is likely, a respirator with an appropriate particulate filter should be used. |
Operational and Disposal Plans: A Step-by-Step Approach
Beyond personal protection, a robust safety plan includes clear, actionable protocols for routine handling, spill management, and waste disposal.
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the critical steps for safely handling Tert-butyl 2-chloropyridine-4-carboxylate throughout its lifecycle in the laboratory.
Caption: A logical workflow for the safe handling of Tert-butyl 2-chloropyridine-4-carboxylate.
Spill Management Protocol
Accidents can happen, but a well-rehearsed spill response plan can mitigate the risks. For a solid chemical like Tert-butyl 2-chloropyridine-4-carboxylate, the primary concern is the spread of dust.
Step 1: Immediate Response
-
Alert colleagues in the immediate area.
-
If the spill is large or if you feel it is unsafe to clean up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Step 2: Don Appropriate PPE
-
At a minimum, wear a lab coat, chemical splash goggles, and double nitrile or neoprene gloves. If there is a significant amount of dust, a NIOSH-approved respirator should be worn.
Step 3: Containment and Cleanup
-
Gently cover the spill with absorbent pads or paper towels to minimize dust dispersal.[5]
-
If the material is volatile, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Carefully scoop the solid material into a designated hazardous waste container. Avoid aggressive sweeping that could generate more dust. For fine powders, it may be beneficial to moisten the absorbent material slightly with a non-reactive solvent (e.g., isopropanol) to reduce dust, but only if you are certain it will not cause an adverse reaction.
Step 4: Decontamination
-
After the bulk of the solid has been removed, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a wipe with a detergent solution and then clean water.[6]
-
All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the hazardous waste container.
Step 5: Final Steps
-
Seal and label the hazardous waste container.
-
Remove and dispose of your PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water.
Waste Disposal Plan
As a chlorinated organic compound, all waste containing Tert-butyl 2-chloropyridine-4-carboxylate must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl 2-chloropyridine-4-carboxylate".
-
EPA Hazardous Waste Code: While the specific waste code may depend on the process that generated the waste, chlorinated organic compounds often fall under the F-list of hazardous wastes from non-specific sources (e.g., F002 for certain spent halogenated solvents if used in cleanup) or may be classified based on their characteristics.[7][8][9] Consult your institution's EHS department for the precise waste codes to use.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, you can confidently and safely incorporate Tert-butyl 2-chloropyridine-4-carboxylate into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
-
Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. USU Office of Research. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Public Health England. (2024, October 31). Pyridine: incident management. GOV.UK. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
-
Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
New Jersey Institute of Technology. (n.d.). Appendix B-Decontamination and Disinfection of Laboratory Surfaces and Items. Retrieved from [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
Steris. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
-
EPA Hazardous Waste Code. (n.d.). Retrieved from [Link]
-
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Laboratory Cleaning & Disinfection Precautions. Office of Research Services. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Texas A&M University – Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
